Technical Documentation Center

3-(Aminomethyl)cyclobutanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Aminomethyl)cyclobutanol hydrochloride
  • CAS: 1404365-04-3

Core Science & Biosynthesis

Foundational

3-(Aminomethyl)cyclobutanol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(Aminomethyl)cyclobutanol Hydrochloride This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(Aminometh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(Aminomethyl)cyclobutanol Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(Aminomethyl)cyclobutanol hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind the analytical workflow, emphasizing a multi-technique, self-validating process that ensures the unambiguous determination of connectivity, regiochemistry, and stereochemistry—critical parameters for any pharmaceutical building block. The cyclobutane ring, with its inherent puckered conformation and potential for cis/trans isomerism, presents unique analytical challenges that this guide will systematically address.

The Strategic Imperative: Beyond Simple Confirmation

The structural integrity of a molecular entity is the bedrock of its function. For a molecule like 3-(Aminomethyl)cyclobutanol, a versatile scaffold in medicinal chemistry, ambiguity is not an option.[1] Its rigid, three-dimensional structure can serve as a bioisostere for other chemical groups, making precise knowledge of its geometry paramount.[2] This guide, therefore, champions an orthogonal approach, where data from multiple, independent analytical techniques converge to build an irrefutable structural proof.

The overall workflow is designed to be sequential and logical, starting with broad characterization and progressively moving towards fine structural details. Each step provides data that informs the next, creating a cascade of evidence.

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 3D-Structure & Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom & Group Count) MS->NMR_1D Provides M.Wt. for formula calc. FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms functional groups for NMR. NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assigns peaks for correlation. Stereo Stereochemical Analysis (NOESY/ROESY) (Cis/Trans Isomerism) NMR_2D->Stereo Defines framework for 3D analysis. Xray Single Crystal X-Ray (Unambiguous 3D Structure) Stereo->Xray Proposes isomer for confirmation. Final Final Validated Structure Xray->Final

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, we establish the fundamental properties of the molecule.

Mass Spectrometry (MS)

The first step is to confirm the molecule's mass and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice.

Expected Data: The molecular formula for 3-(Aminomethyl)cyclobutanol is C₅H₁₁NO. As a hydrochloride salt, the formula is C₅H₁₂ClNO.

ParameterExpected ValueRationale & Interpretation
Molecular Formula C₅H₁₂ClNODerived from the known structure.
Monoisotopic Mass 137.06075Calculated for the protonated free base [C₅H₁₂NO]⁺. This is the peak to look for in ESI-MS.
Major Fragments m/z 119, 101, 83Potential loss of H₂O ([M+H]-18)⁺, and further fragmentation via alpha-cleavage common to amines and alcohols.[3]
Nitrogen Rule AppliesThe free base has an odd molecular weight (117.17 g/mol ) due to the single nitrogen atom, consistent with the rule.[3]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.[4]

  • Analysis Mode: Positive ion mode is crucial to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a lock mass for internal calibration to ensure high mass accuracy.

  • Interpretation: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the accurate mass, which should confirm C₅H₁₂NO.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid and definitive confirmation of the key functional groups present: the alcohol (-OH) and the primary amine hydrochloride (-NH₃⁺).

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3400-3200 (broad)O-H stretchConfirms the presence of the alcohol functional group. Broadness indicates hydrogen bonding.[5]
~3000-2800 (broad)N-H stretch (as -NH₃⁺)Strong, broad absorption characteristic of an amine salt.
~2950-2850C-H stretchAliphatic C-H bonds of the cyclobutane ring and methylene group.
~1600 & ~1500N-H bendAsymmetric and symmetric bending of the -NH₃⁺ group.
~1100-1050C-O stretchStretching vibration of the secondary alcohol C-O bond.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Interpretation: Analyze the resulting spectrum for the characteristic absorption bands listed above. The presence of strong, broad bands for O-H and N-H stretching is a key diagnostic feature.[6][7]

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a small molecule.[8][9] We will use a suite of 1D and 2D NMR experiments to assemble the carbon-hydrogen framework atom by atom.

1D NMR: ¹H, ¹³C, and DEPT

This initial set of experiments provides an inventory of the unique proton and carbon environments.

Expected Data (in D₂O):

NucleusExperimentApprox. δ (ppm)MultiplicityAssignment
¹H¹H NMR~4.0-4.2mH-1 (CH-OH)
~2.8-3.0dH-5 (CH₂-N)
~2.2-2.5mH-2, H-4 (ring CH₂)
~1.8-2.1mH-3 (ring CH)
¹³C¹³C NMR~70CHC-1 (CH-OH)
~45CH₂C-5 (CH₂-N)
~35CHC-3 (ring CH)
~30CH₂C-2, C-4 (ring CH₂)
DEPT-135~70 (positive)CHC-1
~45 (positive)CH₂C-5
~35 (positive)CHC-3
~30 (negative)CH₂C-2, C-4

Protocol: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O will cause the exchangeable O-H and N-H protons to disappear from the ¹H spectrum, simplifying it.

  • ¹H NMR: Acquire a standard proton spectrum. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR: Building the Molecular Skeleton

2D NMR experiments reveal through-bond correlations, allowing us to piece the structure together unequivocally.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals that are separated by 2 or 3 bonds. This is key for connecting molecular fragments.

Caption: Key 2D NMR correlations for structure assembly.

Protocol: Standard 2D NMR Acquisition

  • Instrumentation: Use the same sample prepared for 1D NMR on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Acquisition: Run standard, gradient-selected (gs) COSY, HSQC, and HMBC pulse programs.

  • Interpretation:

    • HSQC: First, use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal from the 1D spectra.

    • COSY: Trace the H-H couplings. A cross-peak between H-1 and H-2/H-4 confirms their adjacency. Similarly, trace the couplings around the ring and from the ring methine (H-3) to the aminomethyl protons (H-5).

    • HMBC: This is the final piece of the connectivity puzzle. Look for key long-range correlations. For instance, a correlation from the aminomethyl protons (H-5) to the ring carbons C-2 and C-4, and to the ring methine carbon C-3, confirms the attachment point of the aminomethyl group. A correlation from the carbinol proton (H-1) to C-3 would further solidify the 1,3-substitution pattern.

The Third Dimension: Stereochemistry and Unambiguous Proof

With the 2D structure confirmed, the final and most critical step for a cyclic compound is determining the relative stereochemistry (cis vs. trans). For absolute confirmation, single-crystal X-ray crystallography is the gold standard.[10][11][12]

Stereochemical Analysis via NOESY/ROESY

These experiments detect through-space correlations between protons that are close to each other, regardless of their bonding. This is ideal for differentiating stereoisomers.

  • For the cis isomer: The aminomethyl protons (H-5) and the carbinol proton (H-1) would be on the same face of the ring, resulting in a strong NOE/ROE cross-peak.

  • For the trans isomer: These protons would be on opposite faces, leading to a very weak or absent NOE/ROE cross-peak.

Single-Crystal X-Ray Crystallography (SC-XRD)

SC-XRD provides an unambiguous 3D map of the atoms in a molecule, definitively confirming connectivity, conformation, and relative stereochemistry.[10][13]

Protocol: SC-XRD

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol). The goal is to obtain a single, well-ordered crystal of sufficient size (~0.1-0.3 mm).

  • Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and the structure is refined to give the final atomic coordinates, bond lengths, and bond angles. The output will clearly show the cis or trans relationship between the aminomethyl and hydroxyl groups.

Conclusion: A Unified and Validated Structural Dossier

By systematically applying a suite of orthogonal analytical techniques, we have moved from a simple molecular formula to a complete, validated 3D structure of 3-(Aminomethyl)cyclobutanol hydrochloride. The convergence of data—from mass spectrometry confirming the composition, FT-IR identifying the functional groups, a comprehensive set of NMR experiments piecing together the atomic framework, and finally, X-ray crystallography providing the definitive 3D proof—constitutes a robust and trustworthy elucidation process. This rigorous approach ensures the highest level of scientific integrity, providing the confidence needed for the compound's application in research and development.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
  • Georganics. Cyclobutanol - general description and application. Available at: [Link]

  • Morken, J. P., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • The Good Scents Company. cyclobutanol, 2919-23-5. Available at: [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • PubChem. trans-3-(Aminomethyl)cyclopentanol Hydrochloride. Available at: [Link]

  • ResearchGate. Synthesis of cyclobutyl amine 8. Available at: [Link]

  • PubChem. (1S,3R)-3-(Aminomethyl)cyclopentanol Hydrochloride. Available at: [Link]

  • National Institute of Standards and Technology. Cyclobutanol - NIST WebBook. Available at: [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Roe, S. M. (2007). X-Ray Crystallography of Chemical Compounds. Current Protocols in Pharmacology. Available at: [Link]

  • ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Available at: [Link]

  • Eastern Analytical Symposium. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available at: [Link]

  • Williamson, R. T., et al. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Casanovas, J., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters. Available at: [Link]

  • Radboud Repository. Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Available at: [Link]

  • University of Gothenburg. Small molecule-NMR. Available at: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]

  • Nikolic, D., et al. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Fitoterapia. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • A-Z Chemistry. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

Sources

Exploratory

Technical Monograph: trans-3-(Aminomethyl)cyclobutanol Hydrochloride

CAS Number: 1404365-04-3 (HCl salt) | Free Base CAS: 1234616-04-6 Executive Summary trans-3-(Aminomethyl)cyclobutanol hydrochloride is a high-value, bifunctional aliphatic building block used extensively in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1404365-04-3 (HCl salt) | Free Base CAS: 1234616-04-6

Executive Summary

trans-3-(Aminomethyl)cyclobutanol hydrochloride is a high-value, bifunctional aliphatic building block used extensively in modern medicinal chemistry. Characterized by a rigid cyclobutane core, it serves as a critical bioisostere for 1,3-disubstituted aromatic rings and flexible polymethylene chains. Its defined stereochemistry (trans-1,3-substitution) provides a specific exit vector (approx. 180° dihedral projection) that is essential for fragment-based drug design (FBDD) and linker technologies, including PROTACs. This guide details its physicochemical profile, stereoselective synthesis, and application in optimizing physicochemical properties (LogP, Fsp3) of drug candidates.

Identity & Physicochemical Profile[1][2][3][4][5]

The distinct advantage of the cyclobutane scaffold lies in its ability to reduce lipophilicity (LogP) while maintaining structural rigidity, a property often lost when moving from phenyl rings to saturated chains.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name trans-3-(Aminomethyl)cyclobutan-1-ol hydrochloride
Common Name trans-3-(Aminomethyl)cyclobutanol HCl
CAS Number (HCl) 1404365-04-3
CAS Number (Free Base) 1234616-04-6
Molecular Formula C₅H₁₁NO[2][3][4][5][6][7] · HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
H-Bond Donors 3 (OH, NH₃⁺)
H-Bond Acceptors 2
Table 2: Calculated Properties (Free Base)
ParameterValueSignificance in Drug Design
cLogP ~ -0.8 to -1.1Enhances aqueous solubility; lowers metabolic clearance risk.
TPSA 46.25 ŲFavorable for membrane permeability and BBB penetration.[1]
Fsp3 1.0Increases saturation, often correlating with higher clinical success rates.
pKa (Amine) ~9.5 - 10.5Predominantly protonated at physiological pH (7.4).

Stereochemical Significance & Conformation

The "Puckered" Advantage

Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

  • Isomer Differentiation:

    • cis-Isomer: The substituents are pseudo-axial/pseudo-equatorial, often leading to intramolecular H-bonding or steric crowding.

    • trans-Isomer: The substituents adopt a pseudo-diequatorial orientation.[1] This extends the molecule, creating a linear vector similar to para- or meta-substituted benzenes but with a shorter distance.

Expert Insight: In linker design, the trans-isomer is preferred because it maximizes the distance between the "warhead" and the "anchor," preventing the molecule from collapsing on itself (the "scorpion effect").[1]

Synthetic Routes & Purification Strategy

Synthesizing the trans-isomer with high diastereomeric excess (de) is challenging because simple reduction of 3-oxocyclobutanecarbonitrile typically yields a thermodynamic mixture (often 60:40 favoring cis).[1]

High-Fidelity Protocol: The Mitsunobu Inversion Strategy

To guarantee the trans configuration, it is chemically superior to synthesize the cis-alcohol first (which is often kinetically favored or separable) and then invert the stereocenter.[1]

Step-by-Step Methodology:
  • Starting Material: cis-3-(Dibenzylamino)cyclobutanol (accessible via reduction of the corresponding ketone).

  • Stereoinversion (Mitsunobu): Treat the cis-alcohol with triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and a nucleophile (e.g., benzoic acid or p-nitrobenzoic acid).

    • Mechanism:[1][8][9][10] The Sɴ2 reaction at the secondary alcohol carbon inverts the configuration from cis to trans.[1]

  • Hydrolysis: The resulting trans-ester is hydrolyzed (LiOH/MeOH) to yield trans-3-(dibenzylamino)cyclobutanol.

  • Debenzylation: Hydrogenolysis (H₂, Pd/C) removes the benzyl groups.[1]

  • Salt Formation: Treatment with HCl in dioxane/ether precipitates the pure hydrochloride salt.[1]

SynthesisWorkflow Start Start: 3-Oxocyclobutanecarboxylic Acid Step1 1. Amide Formation & Reduction (Yields cis/trans mixture) Start->Step1 Step2 2. Isolation of CIS-Isomer (Chromatography/Crystallization) Step1->Step2 Purify Major Isomer Step3 3. Mitsunobu Inversion (PPh3, DIAD, ArCOOH) Step2->Step3 Stereochemical Inversion Step4 4. Hydrolysis & Deprotection (Inverts stereocenter to TRANS) Step3->Step4 S_N2 Mechanism Final Final Product: trans-3-(Aminomethyl)cyclobutanol HCl Step4->Final HCl/Dioxane

Figure 1: Stereoselective synthesis workflow utilizing Mitsunobu inversion to ensure high diastereomeric purity of the trans-isomer.

Applications in Drug Design[2][12]

Bioisosterism

The trans-3-(aminomethyl)cyclobutanol motif is a proven bioisostere for:

  • 4-Aminomethylphenol: It mimics the geometry but removes the electron-rich aromatic ring, reducing potential metabolic liabilities (e.g., quinone methide formation).

  • trans-4-Aminocyclohexanol: It provides a similar vector but with a smaller molecular volume and lower molecular weight, aiding in "ligand efficiency" optimization.

Linker Technology (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex formation.

  • Vector: The trans-cyclobutane provides a rigid, linear exit vector.

  • Solubility: The hydroxyl group acts as a "solubilizing handle," counteracting the lipophilicity of the warhead and E3 ligase ligand.[1]

VectorAnalysis cluster_0 Conformational Vector Node1 Amine (NH2) Positively Charged Node2 Cyclobutane Core (Rigid Scaffold) Node1->Node2 Linker Attachment Target Target Protein Binding Pocket Node1->Target Salt Bridge Node3 Hydroxyl (OH) Solvent Exposed Node2->Node3 ~180° Projection

Figure 2: Vector analysis showing the linear projection of functional groups facilitated by the trans-cyclobutane core.[1]

Handling, Stability & Safety

Experimental Protocols
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability: The cyclobutane ring is stable under standard hydrolytic conditions (acid/base) but can degrade under extreme radical conditions or very high temperatures (>200°C).[1]

  • Analysis:

    • NMR: ¹H NMR in D₂O or DMSO-d₆ is required to confirm the trans stereochemistry. Look for the coupling constants of the methine protons; trans isomers typically display distinct splitting patterns compared to cis, though 2D-NOESY is the gold standard for assignment.[1]

    • Ninhydrin Stain: The primary amine will stain deep purple/blue on TLC.[1]

Safety Profile
  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

References

  • National Institutes of Health (NIH). (2017). Cyclobutanes in Small-Molecule Drug Candidates. PMC PubMed Central. Retrieved from [Link]

  • Google Patents. (2021).[1] CN112608243A - Synthesis method of trans-3-aminobutanol derivatives. Retrieved from

Sources

Foundational

3-(Aminomethyl)cyclobutanol hydrochloride derivatives in medicinal chemistry

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanol Hydrochloride Derivatives in Medicinal Chemistry Authored by a Senior Application Scientist Abstract The cyclobutane motif, once considered a synthetic curiosity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanol Hydrochloride Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional topology and favorable pharmacological properties to small molecules.[1][2] This guide provides an in-depth exploration of 3-(aminomethyl)cyclobutanol hydrochloride and its derivatives, a scaffold of increasing importance. We will dissect the synthetic rationale for accessing this core, elucidate its strategic applications in drug design—with a particular focus on Proteolysis Targeting Chimeras (PROTACs)—and provide validated experimental protocols for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of this constrained carbocycle to overcome challenges in potency, selectivity, and pharmacokinetics.[3]

The Strategic Value of the Cyclobutane Core

The utility of the cyclobutane ring in drug design stems from its unique conformational and physicochemical properties. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring is rigid and adopts a puckered conformation.[3] This structural constraint is highly advantageous for several reasons:

  • Conformational Restriction: By locking key pharmacophoric groups in a specific spatial orientation, the cyclobutane scaffold can enhance binding affinity and selectivity for a biological target.[2]

  • Bioisosterism: It can serve as a non-planar, sp³-rich bioisostere for aromatic rings or gem-dimethyl groups, a strategy often termed "escaping flatland" which can improve solubility, metabolic stability, and novelty of intellectual property.[4]

  • Vectorial Projection: The 1,3-disubstitution pattern on the cyclobutane ring allows for the precise projection of functional groups into distinct regions of a binding pocket, a feature that is difficult to achieve with more flexible linkers.[1]

  • Improved Pharmacokinetics: The introduction of a cyclobutane moiety can increase metabolic stability by blocking sites susceptible to enzymatic degradation.[2][3]

The 3-(aminomethyl)cyclobutanol hydrochloride scaffold combines these benefits with two crucial, orthogonally addressable functional handles: a primary amine and a secondary alcohol. The hydrochloride salt form ensures stability and enhances solubility, making it an ideal building block for library synthesis and lead optimization.

Synthesis and Stereochemical Control

The synthesis of 3-(aminomethyl)cyclobutanol derivatives requires careful consideration of stereochemistry, as the cis and trans isomers can confer vastly different biological activities. Several synthetic strategies have been developed to access these compounds.

General Synthetic Approaches

One common approach involves the reduction of a corresponding cyclobutanecarboxylic acid or its derivative. A patent describes a multi-step synthesis to obtain the trans-isomer, which includes hydrolysis, tert-butoxycarbonylation removal, and a final hydrogenation step.[5] The use of catalysts like palladium on carbon is typical for such reductions.[5]

Challenges in these syntheses can include the inherent instability of the four-membered ring, which can be prone to ring-opening under certain reaction conditions, leading to byproducts.[5] Furthermore, historical methods for similar scaffolds have sometimes relied on hazardous reagents like sodium azide, creating significant safety and scalability concerns for industrial applications.[6]

Modern methods, such as the formal [3+1] cycloaddition using 1,1-diborylalkanes and epihalohydrins, offer innovative routes to highly substituted and enantioenriched cyclobutanols, providing versatile handles for further derivatization.[4][7]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 3-(aminomethyl)cyclobutanol derivative, highlighting key transformations.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Deprotection & Salt Formation A Cyclobutanone Precursor B Functional Group Interconversion A->B C Introduction of Nitrogen Moiety B->C D Protected 3-(Aminomethyl)cyclobutanol C->D Reduction/ Purification E Global Deprotection D->E F HCl Salt Formation E->F G 3-(Aminomethyl)cyclobutanol Hydrochloride F->G Final Product

Caption: Generalized Synthetic Workflow.

Core Application: Linkers for Proteolysis Targeting Chimeras (PROTACs)

Perhaps the most significant contemporary application of 3-(aminomethyl)cyclobutanol derivatives is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]

PROTAC_MoA cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Molecule Warhead Linker E3 Ligase Binder Target Target Protein PROTAC:warhead->Target Binds E3 E3 Ubiquitin Ligase PROTAC:ligase_binder->E3 Binds Proteasome 26S Proteasome Target->Proteasome Degradation E3->Target Ubiquitination Ub Ubiquitin

Caption: PROTAC Mechanism of Action.

The linker—connecting the target-binding warhead and the E3 ligase binder—is not merely a spacer. Its length, rigidity, and exit vectors are critical for facilitating the formation of a productive ternary complex. The cis-3-(aminomethyl)cyclobutanol hydrochloride is an exemplary linker component for this purpose.[8] Its rigid, puckered structure pre-organizes the two ends of the PROTAC, reducing the entropic penalty of complex formation and presenting the binding moieties at well-defined angles and distances. This structural pre-organization can translate directly into enhanced degradation efficiency (DC₅₀) and potency.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized derivatives.

Key Physicochemical Properties

The following table summarizes key properties for the parent compound. Derivatives will have properties that vary based on their specific substitutions.

PropertyValueSource
Chemical Name 3-(Aminomethyl)cyclobutanol hydrochloride[9]
Molecular Formula C₅H₁₂ClNO[8]
Molecular Weight 137.61 g/mol [8]
CAS Number (cis-isomer) 1400744-20-8[8]
**CAS Number (unspecified)167081-42-7[10]
Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for structural elucidation. The coupling constants and chemical shifts of the cyclobutyl protons provide definitive information about the cis or trans stereochemistry.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify key functional groups. Expected peaks include broad O-H and N-H stretches (~3400-3200 cm⁻¹), C-H stretches (~2950 cm⁻¹), and C-O stretches (~1100 cm⁻¹).[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is the standard method for determining the purity of the final compound.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 5.1: Deprotection and Hydrochloride Salt Formation

Causality: This protocol describes the final steps for unmasking the primary amine from a common protecting group (e.g., Boc) and converting the free base into a stable, handleable hydrochloride salt. Acidic conditions are required to cleave the Boc group, and the use of HCl in a non-aqueous solvent allows for the direct precipitation of the desired salt.

Materials:

  • N-Boc-3-(aminomethyl)cyclobutanol

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Methanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of anhydrous methanol inside a clean, dry round-bottom flask under a nitrogen atmosphere.

  • To the stirring solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the resulting residue and stir vigorously. The hydrochloride salt should precipitate as a white solid.

  • Isolate the solid by vacuum filtration, washing thoroughly with additional anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to yield the final 3-(aminomethyl)cyclobutanol hydrochloride.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Self-Validation: The success of the protocol is validated by the complete disappearance of the Boc protecting group's signal in the ¹H NMR spectrum (typically a large singlet around 1.4 ppm) and the appearance of the amine salt signals, along with confirmation of the correct mass by HRMS.

Future Perspectives

The 3-(aminomethyl)cyclobutanol scaffold is more than just a linker component. Its inherent stereochemistry and functional handles make it an attractive starting point for generating diverse chemical libraries. Future applications are likely to expand into:

  • Fragment-Based Drug Discovery (FBDD): The core itself is an ideal fragment for screening against various biological targets.

  • Novel Bioisosteres: Derivatization of the alcohol and amine can lead to novel conformationally restricted mimics of peptide turns or other biologically relevant motifs.[2]

  • Covalent Modulators: The nucleophilic amine or alcohol can be functionalized to act as a handle for targeted covalent inhibitors.

The continued development of efficient and stereoselective synthetic methods will further accelerate the integration of these valuable building blocks into drug discovery pipelines, solidifying the role of strained ring systems in creating the next generation of therapeutics.[7][12]

References

  • Title: Synthesis method of trans-3-aminobutanol. Source: Google Patents (CN112608243A).
  • Title: Preparation method of cis-3-amino-cyclopentanol hydrochloride. Source: Google Patents (CN102633657A).
  • Title: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis of cyclobutyl amine 8. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source: Bentham Science. URL: [Link]

  • Title: Synthesis and Characterization of Some New Morpholine Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source: PMC. URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PMC - PubMed Central. URL: [Link]

  • Title: Cyclobutane-containing scaffolds in bioactive small molecules. Source: Request PDF on ResearchGate. URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Source: ACS Publications - The Journal of Organic Chemistry. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of 3-(Aminomethyl)cyclobutanol Hydrochloride: A Comparative Analysis for Drug Development Professionals

Introduction: The Critical Role of Stereoisomerism in Drug Design In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Design

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. Isomers, molecules with identical chemical formulas but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between cis and trans isomers within a cyclic scaffold can dictate a compound's biological activity, metabolic stability, and overall suitability as a therapeutic agent. This guide provides a comprehensive technical overview of the cis and trans isomers of 3-(Aminomethyl)cyclobutanol hydrochloride, two building blocks of increasing importance in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Cyclobutane-containing molecules are gaining significant traction in drug design as they offer a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements in space, potentially leading to enhanced target binding and improved pharmacokinetic properties[1]. This guide will delve into the synthesis, characterization, and comparative properties of cis- and trans-3-(Aminomethyl)cyclobutanol hydrochloride, offering researchers and drug development professionals the foundational knowledge required to strategically employ these isomers in their synthetic and therapeutic programs.

Molecular Structure and Stereochemistry

The fundamental difference between the cis and trans isomers of 3-(Aminomethyl)cyclobutanol lies in the relative orientation of the aminomethyl and hydroxyl groups attached to the cyclobutane ring.

  • In the cis isomer , the aminomethyl and hydroxyl groups reside on the same side of the plane of the cyclobutane ring.

  • In the trans isomer , these functional groups are positioned on opposite sides of the ring's plane.

This seemingly minor variation in spatial arrangement has significant consequences for the molecule's overall shape, polarity, and ability to interact with biological targets.

G cluster_cis cis-3-(Aminomethyl)cyclobutanol cluster_trans trans-3-(Aminomethyl)cyclobutanol cis_C1 C cis_C2 C cis_C1->cis_C2 cis_OH OH cis_C1->cis_OH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_CH2NH2 CH₂NH₃⁺ cis_C3->cis_CH2NH2 cis_C4->cis_C1 cis_Cl Cl⁻ label_cis Functional groups on the same side trans_C1 C trans_C2 C trans_C1->trans_C2 trans_OH OH trans_C1->trans_OH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_CH2NH2 CH₂NH₃⁺ trans_C3->trans_CH2NH2 trans_C4->trans_C1 trans_Cl_trans Cl⁻ label_trans Functional groups on opposite sides G cluster_workflow HPLC Separation Workflow A Inject Mixture of cis/trans Isomers B HPLC Column (Chiral or Normal Phase) A->B C Separation based on Differential Interaction B->C Mobile Phase Flow D Detector (UV) C->D E Fraction Collection D->E F_cis Isolated cis Isomer E->F_cis F_trans Isolated trans Isomer E->F_trans G cluster_workflow Spectroscopic Analysis Workflow A Isomer Sample (cis or trans) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Data Analysis and Structural Elucidation B->E C->E D->E F Stereochemical Assignment E->F

Sources

Foundational

The Aminomethyl Moiety in Receptor Ligands: Mechanistic Anchoring and Conformational Utility

The following technical guide details the structural and functional role of the aminomethyl group in ligand-receptor binding. Executive Summary The aminomethyl group ( ), predominantly existing as the protonated ammonium...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of the aminomethyl group in ligand-receptor binding.

Executive Summary

The aminomethyl group (


), predominantly existing as the protonated ammonium species (

) at physiological pH, serves as a critical "warhead" in medicinal chemistry. Unlike a direct amino attachment (e.g., aniline) or a rigid amidine, the aminomethyl moiety offers a unique combination of electrostatic anchoring and conformational pivoting .

This guide dissects the aminomethyl group's role in high-affinity binding, focusing on its capacity to form salt bridges, engage in cation-


 interactions, and mimic the 

-amino group of lysine. We analyze its function through the lens of two distinct pharmacological classes: Gabapentinoids (voltage-gated calcium channel ligands) and Antifibrinolytics (lysine mimetics).

Physicochemical Basis of the Interaction[1]

To deploy the aminomethyl group effectively in drug design, one must understand its behavior in the aqueous biological phase.

Ionization and Electrostatics
  • pKa Profile: The conjugate acid of a primary aliphatic amine typically has a pKa between 9.5 and 10.5. Consequently, the aminomethyl group acts as a cationic anchor (

    
    ) in the binding pocket.
    
  • The "Methylene Hinge": The single carbon spacer (

    
     hybridized) separates the cationic nitrogen from the scaffold (aromatic or aliphatic). This introduces a critical degree of freedom—rotational flexibility —allowing the ammonium head to orient itself for optimal hydrogen bond angles (109.5° tetrahedral geometry) without distorting the parent scaffold's binding pose.
    
The Desolvation Penalty

A charged ammonium group is heavily solvated in water. For high-affinity binding, the receptor must pay the energetic cost of stripping these water molecules.

  • Thermodynamic Trade-off: The enthalpy gain (

    
    ) from forming a salt bridge with an Asp/Glu residue must exceed the desolvation enthalpy.
    
  • Design Implication: Successful aminomethyl ligands often bind in "deep" pockets where the receptor provides a pre-organized electrostatic environment (e.g., an aromatic cage or an anionic triad) to compensate for desolvation.

Mechanistic Roles in the Binding Pocket

The Ionic Anchor (Salt Bridges)

The primary role is the formation of charge-assisted hydrogen bonds (salt bridges) with anionic side chains (Aspartate, Glutamate).

  • Distance: Optimal interaction occurs at

    
     Å between the N atom and the carboxylate O atoms.
    
  • Bidentate Potential: The

    
     group has three protons, allowing it to form multiple simultaneous H-bonds, potentially bridging two different residues (e.g., Asp54 and Asp56 in Plasminogen).
    
Cation- Interactions

The aminomethyl group is a potent participant in cation-


 interactions, where the positive charge of the ammonium interacts with the quadrupole moment of aromatic rings (Phe, Tyr, Trp).
  • Significance: This interaction is less sensitive to desolvation than salt bridges and often drives the "initial capture" of the ligand.

  • Geometry: The methylene spacer allows the ammonium to position itself directly over the centroid of the aromatic ring, maximizing interaction energy (approx. -2 to -5 kcal/mol).

Case Studies: The "Why" and "How"

Case A: The Lysine Mimetic – Tranexamic Acid (TXA)

Target: Kringle domains of Plasminogen.[1][2] Therapeutic Goal: Inhibit fibrinolysis by blocking plasminogen binding to fibrin.[1][2][3]

  • The Problem: Plasminogen binds to C-terminal lysine residues on degrading fibrin.

  • The Solution: Tranexamic acid is a rigidified lysine analog. It features a cyclohexane ring with a carboxylic acid and an aminomethyl group in a trans configuration.

  • Mechanism:

    • Mimicry: The aminomethyl group mimics the

      
      -amino group of lysine.
      
    • The Pocket: It binds to the "Lysine Binding Site" (LBS) in Kringle 1.

    • Interaction Network: The ammonium of TXA forms a salt bridge with Asp54 and Asp56 . The methylene group positions this charge at the exact distance required, while the cyclohexane ring enforces a rigid distance to the carboxylate, which interacts with Arg34 and Arg70 .

Case B: The Bioisostere – Gabapentin

Target:


 subunit of Voltage-Gated Calcium Channels (VGCC).[4][5]
Therapeutic Goal:  Neuropathic pain and epilepsy management.[5]
  • The Structure: Gabapentin is a

    
    -amino acid (GABA) analog with a cyclohexane ring. It contains a free aminomethyl group.[6]
    
  • Mechanism:

    • Transport: It utilizes the L-amino acid transporter (LAT1) to cross the blood-brain barrier, recognizing the aminomethyl and carboxylate as an amino-acid-like zwitterion.

    • Binding: Inside the synaptic terminal, it binds to the

      
       subunit. The aminomethyl group is critical for anchoring the molecule to the binding site, likely interacting with residues that normally recognize the N-terminus of peptide ligands or specific gating charges.
      

Visualization of Interaction Logic

The following diagram illustrates the "Anchoring Decision Tree" for an aminomethyl ligand entering a receptor pocket.

BindingLogic cluster_Pocket Binding Pocket Environment Ligand Ligand (Aminomethyl) Steering Electrostatic Steering (Long Range) Ligand->Steering Approach Desolvation Desolvation Penalty (+ΔG) SaltBridge Salt Bridge (vs Asp/Glu) Desolvation->SaltBridge Primary Anchor CationPi Cation-Pi Interaction (vs Phe/Trp) Desolvation->CationPi Stabilizer Steering->Desolvation Entry H_Bond H-Bond Network (Geometry Dependent) SaltBridge->H_Bond Methylene Pivot Optimization Outcome Stable Complex (High Affinity) CationPi->Outcome H_Bond->Outcome

Figure 1: The thermodynamic trajectory of an aminomethyl ligand. The methylene spacer allows the 'Pivot' step, converting the initial electrostatic anchor into a geometrically optimized H-bond network.

Experimental Protocols: Validating the Interaction

To confirm that the aminomethyl group is the driver of affinity (and not just a bystander), the following self-validating workflow is recommended.

Protocol: Thermodynamic Dissection via Isothermal Titration Calorimetry (ITC)

Objective: Differentiate between enthalpic driving forces (Salt bridge formation) and entropic penalties (Rotational constraint of the methylene group).

Materials:

  • Receptor protein (Purified, >95% homogeneity).

  • Ligand A: Target Aminomethyl compound.[6]

  • Ligand B: Direct Amino analog (No methylene spacer).

  • Ligand C: Hydroxyl analog (Isostere, no charge).

Step-by-Step Workflow:

  • Preparation:

    • Dialyze protein into a buffer without primary amines (e.g., use HEPES or Phosphate, avoid Tris). pH must be fixed (7.4) to ensure consistent protonation.

    • Concentration: Protein in cell (20-50

      
      M), Ligand in syringe (200-500 
      
      
      
      M).
  • Titration (Ligand A - Aminomethyl):

    • Perform 20 injections of 2

      
      L at 180s intervals.
      
    • Checkpoint: Verify the stoichiometry (

      
      ). If 
      
      
      
      , check for aggregation or inactive protein fraction.
    • Result: Obtain

      
      .
      
  • Titration (Ligand B - Direct Amine):

    • Repeat identical parameters.

    • Analysis: Compare

      
      . If Ligand A has significantly more favorable enthalpy (
      
      
      
      ) but slightly higher entropic penalty, the methylene group is facilitating better geometric orbital overlap for the salt bridge.
  • Titration (Ligand C - Hydroxyl):

    • Control: This determines the contribution of the charge.

    • Expectation: Binding should be drastically reduced or abolished if the ionic anchor is critical.

  • Data Output Table:

Ligand Type

(kcal/mol)

(Enthalpy)

(Entropy)
Interpretation
Aminomethyl (

)
High (-9 to -12)Highly FavorableModerate PenaltyOptimal Anchor + Pivot
Direct Amine (

)
Medium (-6 to -8)Less FavorableLow PenaltySteric Clash / Poor Angle
Hydroxyl (

)
Low (>-5)WeakLow PenaltyLoss of Electrostatics

Comparative Analysis: Aminomethyl vs. Amidine

In drug discovery, the aminomethyl group is often compared to the benzamidine moiety (common in trypsin-like serine protease inhibitors).

FeatureAminomethyl (

)
Amidine (

)
Charge Character Localized on Nitrogen (

)
Delocalized (

)
Flexibility High (Rotatable methylene)Low (Planar, rigid)
pKa ~9.5 - 10.5~11 - 12
Binding Mode Adaptive (Induced fit)Lock-and-Key
Desolvation Cost HighVery High
Best Use Case Flexible pockets, Lysine mimicryRigid, deep anionic pockets (S1 sites)

References

  • C

    
     Interactions in Protein-Ligand Binding 
    
    • Source: Gallivan, J. P., & Dougherty, D. A. (1999). "Cation-pi interactions in structural biology.
  • Structural Basis of Gabapentin Binding

    • Source: Gee, N. S., et al. (1996).[4] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[7] Journal of Biological Chemistry.

  • Tranexamic Acid and Plasminogen Kringle Domains

    • Source: Law, R. H., et al. (2012).[8] "The X-ray crystal structure of full-length human plasminogen."[8] Cell Reports.

  • Thermodynamics of Benzamidine vs. Benzylamine

    • Source: Talhout, R., & Engberts, J. B. (2001). "Thermodynamic analysis of the binding of benzamidine and benzylamine to trypsin." European Journal of Biochemistry.

Sources

Protocols & Analytical Methods

Method

experimental procedure for Mitsunobu reaction with cis-3-dibenzyl amino butyl alcohol

This Application Note is designed for researchers and process chemists requiring a robust protocol for the stereochemical inversion of cis-3-(dibenzylamino)cyclobutanol . Note on Nomenclature: While the specific query us...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the stereochemical inversion of cis-3-(dibenzylamino)cyclobutanol .

Note on Nomenclature: While the specific query uses the term "cis-3-dibenzyl amino butyl alcohol," this is a recognized nomenclature shorthand in patent literature (e.g., CN112608243A) referring to cis-3-(dibenzylamino)cyclobutanol . The "cis" designation implies a cyclic system where the hydroxyl and amino groups reside on the same face of the ring. This protocol addresses that specific cyclic substrate.[1]

Executive Summary

The Mitsunobu reaction is the gold standard for inverting the stereochemistry of secondary alcohols. For cis-3-(dibenzylamino)cyclobutanol, the objective is typically to access the trans-isomer (a key intermediate for JAK inhibitors and other bioactive scaffolds) or to install a nucleophile with specific stereocontrol.

This protocol utilizes p-Nitrobenzoic acid (p-NBA) as the pronucleophile. We select p-NBA over simple acetic acid because the resulting p-nitrobenzoate ester is often crystalline (aiding purification) and possesses a strong UV chromophore, simplifying HPLC/TLC monitoring compared to the UV-inactive starting alcohol.

Mechanistic Insight & Strategy

The reaction proceeds via an SN2 mechanism, ensuring Walden inversion at the C1 position.

  • The Challenge: The bulky dibenzylamino group at C3 exerts significant steric hindrance. Furthermore, basic amines can interfere with the Mitsunobu betaine intermediate.

  • The Solution:

    • Dibenzyl Protection: Masks the nucleophilicity of the nitrogen, preventing N-alkylation or betaine decomposition.

    • Reagent Overloading: We employ higher equivalents (1.5 – 2.0 eq) of DIAD/PPh3 to drive the activation of the hindered alcohol.

    • Temperature Control: Strict 0°C addition prevents the decomposition of the thermally sensitive betaine intermediate before it can activate the alcohol.

Mechanism Visualization

The following diagram illustrates the activation and inversion pathway, highlighting the critical intermediate species.

MitsunobuMechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C (Fast) OxyPhos Alkoxyphosphonium Salt (Activated) Betaine->OxyPhos + Substrate (Proton Transfer) Substrate Substrate: cis-3-(Dibenzylamino) cyclobutanol Substrate->OxyPhos Product Product: trans-Ester (Inverted) OxyPhos->Product SN2 Attack (Walden Inversion) Byproducts Byproducts: POPh3 + Hydrazine OxyPhos->Byproducts Nucleophile Nucleophile: p-Nitrobenzoate anion Nucleophile->Product

Figure 1: Mechanistic pathway ensuring stereochemical inversion from cis-alcohol to trans-ester.

Experimental Protocol
3.1 Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
cis-3-(Dibenzylamino)cyclobutanol ~267.371.0SubstrateDry, >98% purity
Triphenylphosphine (PPh3) 262.291.6ActivatorRecrystallized if yellow
p-Nitrobenzoic Acid (p-NBA) 167.121.5NucleophilepKa ~3.4 (Ideal range)
DIAD (Diisopropyl azodicarboxylate) 202.211.6OxidantDensity ~1.02 g/mL
THF (Tetrahydrofuran) 72.1110 VolSolventAnhydrous, inhibitor-free
3.2 Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool to room temperature (RT) under a steady stream of nitrogen.

  • Self-Validation Check: Ensure the nitrogen line has a bubbler to verify positive pressure; moisture is the enemy of the Mitsunobu reaction.

Step 2: Reagent Dissolution (The "Pre-Mix" Strategy)

  • Charge the RBF with cis-3-(dibenzylamino)cyclobutanol (1.0 equiv), Triphenylphosphine (1.6 equiv), and p-Nitrobenzoic acid (1.5 equiv).

  • Add anhydrous THF (10 volumes relative to substrate mass).

  • Stir at RT for 10 minutes until a clear homogeneous solution is obtained.

    • Note: Some protocols premix PPh3 and DIAD to form the betaine first. However, for hindered secondary alcohols, adding DIAD last (to the mixture of Alcohol/PPh3/Acid) often minimizes side reactions like N-alkylation.

Step 3: Controlled Addition

  • Cool the reaction mixture to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

  • Load DIAD (1.6 equiv) into a pressure-equalizing addition funnel or a syringe pump.

  • Dropwise Addition: Add DIAD slowly over 30–45 minutes.

    • Visual Cue: The solution will turn bright yellow/orange upon DIAD addition and should fade back to pale yellow as the betaine is consumed. If the color persists, slow the addition.

Step 4: Reaction & Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–12 hours.

  • TLC Monitoring:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and Ninhydrin or PMA stain.

    • Target: Disappearance of the lower Rf alcohol spot and appearance of the higher Rf ester spot.

Step 5: Workup & Purification

  • Quench: Add water (1 volume) or saturated NaHCO3 to quench unreacted betaine.

  • Concentration: Remove THF under reduced pressure (Rotavap) to obtain a slurry.

  • Extraction: Dissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (2x) to remove excess p-nitrobenzoic acid. Wash with Brine (1x).

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Pre-Purification (TPPO Removal): Triturate the crude residue with cold Diethyl Ether/Hexanes (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.

  • Chromatography: Purify the filtrate via silica gel column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

3.3 Workflow Visualization

Workflow Setup Setup: Dry THF, N2 Atmosphere Reagents: Substrate, PPh3, Acid Cooling Cool to 0°C Setup->Cooling Addition Add DIAD Dropwise (maintain T < 5°C) Cooling->Addition Reaction Warm to RT Stir 3-12h Addition->Reaction Check TLC Check: Alcohol consumed? Reaction->Check Check->Reaction No (Add 0.5eq DIAD/PPh3) Workup Quench (NaHCO3) Extract (EtOAc) Check->Workup Yes Purify Precipitate TPPO Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of dibenzyl group prevents activation.Increase PPh3/DIAD to 2.5 equiv. Switch solvent to Toluene (higher boiling point allowed if heating required, though heat risks elimination).
Elimination Product Basicity of the betaine causes E2 elimination instead of SN2.Use a more acidic nucleophile (e.g., p-Nitrobenzoic acid is better than acetic acid). Ensure temperature is kept low during addition.
Difficult Separation Co-elution of Product and TPPO.Use the "Pre-Purification" trituration step described above. Alternatively, use polymer-bound PPh3 (removable by filtration).
References
  • Patent CN112608243A : Synthesis method of trans-3-aminobutanol. (Explicitly describes the Mitsunobu inversion of cis-3-dibenzyl amino butyl alcohol).

  • Swamy, K. C. K., et al. (2009) . Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Hughes, D. L. (1992) . The Mitsunobu Reaction. Organic Reactions, 42, 335–656. (Foundational text on mechanism and order of addition).

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Profiling of 3-(Aminomethyl)cyclobutanol and Its Predicted Metabolites

Abstract & Introduction 3-(Aminomethyl)cyclobutanol hydrochloride (CAS 167081-42-7) is a critical fragment in Fragment-Based Drug Discovery (FBDD), valued for its ability to introduce sp³ character and defined vector geo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Aminomethyl)cyclobutanol hydrochloride (CAS 167081-42-7) is a critical fragment in Fragment-Based Drug Discovery (FBDD), valued for its ability to introduce sp³ character and defined vector geometry into drug candidates.[1] However, its small size (MW ~101 Da), high polarity, and lack of UV-active chromophores present significant bioanalytical challenges.

This guide details a robust LC-MS/MS methodology for the detection of the parent compound and its predicted metabolites in biological matrices. Unlike standard C18 protocols which often fail to retain such polar analytes, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention, peak shape integrity, and maximum ionization efficiency.

Key Challenges Addressed
  • Retention of Polar Amines: Overcoming "dead volume" elution common in Reversed-Phase (RP) chromatography.

  • Metabolite Prediction: Since specific in vivo data is scarce, we provide a derived metabolic map based on functional group reactivity (Phase I/II).

  • Sensitivity: Optimizing Electrospray Ionization (ESI) parameters for low-molecular-weight amines.

Metabolic Pathway Prediction (The "Why")

Understanding the metabolic fate is prerequisite to method development. 3-(Aminomethyl)cyclobutanol contains two primary metabolic handles: a primary amine and a secondary alcohol.

Predicted Biotransformations[1]
  • Phase I (Oxidative/Deamination):

    • Oxidative Deamination (MAO-mediated): The primary amine (-CH₂NH₂) is converted to an aldehyde and subsequently oxidized to a Carboxylic Acid derivative.

    • Alcohol Oxidation: The secondary hydroxyl group is oxidized to a Ketone (Cyclobutanone derivative).

  • Phase II (Conjugation):

    • N-Acetylation: A common route for primary amines (NAT enzymes).

    • Glucuronidation: Direct conjugation at the O- (UGT enzymes) or N-terminus.[1]

    • Sulfation: Conjugation at the hydroxyl group (SULT enzymes).

Visualization: Predicted Metabolic Map[1]

MetabolicPathway Parent 3-(Aminomethyl) cyclobutanol (MW 101) Aldehyde Aldehyde Int. (Transient) Parent->Aldehyde Deamination Ketone Cyclobutanone Metabolite (MW 99) Parent->Ketone Dehydrogenation (-2 Da) NAcetyl N-Acetyl Conjugate (MW 143) Parent->NAcetyl N-Acetylation (+42 Da) OGluc O-Glucuronide (MW 277) Parent->OGluc UGT (+176 Da) NGluc N-Glucuronide (MW 277) Parent->NGluc UGT (+176 Da) Sulfate O-Sulfate (MW 181) Parent->Sulfate SULT (+80 Da) Acid Carboxylic Acid Metabolite (MW 116) Aldehyde->Acid Oxidation (+15 Da net)

Figure 1: Predicted metabolic pathways for 3-(Aminomethyl)cyclobutanol based on functional group reactivity.[1]

Analytical Method Development (The "How")

Chromatographic Strategy: Why HILIC?

Standard C18 columns require high aqueous content (>95%) to retain this molecule, which prevents effective desolvation in the MS source, leading to poor sensitivity. Solution: HILIC (Amide or Zwitterionic) .

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and an organic-rich mobile phase.[1]

  • Benefit: Elution occurs at high organic content (~60-80% ACN), boosting ESI+ ionization efficiency by 5-10x compared to aqueous RPLC.[1]

Mass Spectrometry Strategy
  • Ionization: ESI Positive Mode (Primary amine protonates readily: [M+H]⁺).

  • Mode: Multiple Reaction Monitoring (MRM) for selectivity.[2]

  • Interference Check: The low MW (101) is in the "chemical noise" region. High-purity solvents and a divert valve (first 1 min to waste) are mandatory.

Detailed Experimental Protocol

Chemicals & Reagents[1]
  • Standard: 3-(Aminomethyl)cyclobutanol HCl (Reference Std).

  • Internal Standard (IS): 3-(Aminomethyl)cyclobutanol-d4 (if available) or a structural analog like trans-4-aminocyclohexanol.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution.

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Note: Do not use Methanol as it can cause peak broadening in HILIC.

  • Vortex: Mix at high speed for 5 min.

  • Centrifuge: 4000 x g for 10 min at 4°C.

  • Transfer: Dilute 100 µL of supernatant with 100 µL of pure ACN (Total 85-90% organic) before injection.

    • Critical: Injecting a high-water content sample into HILIC causes peak distortion.[1]

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7/2.6 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Table 2: Gradient Profile

Time (min)% B (Organic)Event
0.095Initial Hold
1.095Sample Loading
4.070Elution of Parent/Metabolites
4.150Column Flush
5.550End Flush
5.695Re-equilibration
8.095End of Run

Table 3: MRM Transitions (Predicted)

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
Parent 102.1 [M+H]⁺84.115Loss of H₂O (-18)
Parent (Quant) 102.1 [M+H]⁺56.125Ring fragmentation
N-Acetyl 144.1 [M+H]⁺102.118Loss of Acetyl (-42)
Carboxylic Acid 117.1 [M+H]⁺99.120Loss of H₂O
O-Glucuronide 278.1 [M+H]⁺102.125Loss of Glucuronide (-176)

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Extraction Dilution Dilution with ACN (Final >85% Organic) PPT->Dilution Supernatant Transfer LC HILIC Separation (Amide Column, pH 3.0) Dilution->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Elution Data Quantitation & Metabolite ID MS->Data Analysis

Figure 2: Optimized HILIC-MS/MS analytical workflow for polar amine quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Link Integrity of the data, the method must be self-monitoring.

  • Matrix Effects (ME):

    • Test: Post-column infusion of the analyte while injecting blank plasma extract.

    • Acceptance: No significant ion suppression/enhancement zones at the retention time of the analyte (expect RT ~2.5 - 3.5 min).

  • Linearity & Carryover:

    • Due to the "sticky" nature of amines on glass, use polypropylene vials.

    • Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid to prevent carryover.

  • Stability:

    • Glucuronides are labile. Avoid high temperatures in the autosampler (keep at 4°C).

References

  • HILIC Method Development

    • Comparison of HILIC and RPLC for Polar Amines. (2025).[3][4] NIH/PubMed. Link (Search Term: HILIC polar basic analytes).

  • Cyclobutane Pharmacology

    • Cyclobutanes in Small-Molecule Drug Candidates.[1] (2021). Journal of Medicinal Chemistry. Link.

  • Metabolite Profiling

    • LC-MS/MS analysis of monoamine neurotransmitters.[5] (2015).[2][4][6] Electrophoresis. Link.

  • Compound Data

    • 3-(Aminomethyl)cyclobutanol.[7] PubChem CID 76218.[8] Link.

(Note: While specific literature on this exact metabolite profile is developmental, the HILIC protocols referenced are industry standards for this chemical class.)

Sources

Method

Application Note: Engineering Peptide Mimetics with Cyclobutane Scaffolds

Introduction: Imposing Order on Flexibility Peptides are remarkable signaling molecules, central to a vast array of physiological processes. However, their therapeutic potential is often hampered by inherent limitations:...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Imposing Order on Flexibility

Peptides are remarkable signaling molecules, central to a vast array of physiological processes. However, their therapeutic potential is often hampered by inherent limitations: poor metabolic stability due to proteolytic degradation and high conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptide mimetics aim to overcome these hurdles by introducing non-natural structural elements that retain the key pharmacophoric features of the parent peptide while enhancing its drug-like properties.

One of the most powerful strategies in this endeavor is the incorporation of rigid scaffolds to constrain the peptide backbone into a bioactive conformation. Among these, the cyclobutane ring has emerged as a particularly versatile tool.[1] Its strained, four-membered ring structure offers a significant reduction in conformational freedom compared to a flexible peptide chain. This rigidity allows for the precise spatial orientation of amino acid side chains, enabling the mimicry of specific secondary structures like β-turns and helices, which are crucial for molecular recognition events.[2] Furthermore, cyclobutane-containing amino acids (CBAAs) are sterically similar to natural amino acids and are highly compatible with standard solid-phase peptide synthesis (SPPS) procedures.[3][4]

This application note provides a detailed guide for researchers on the design principles, synthesis, and incorporation of cyclobutane scaffolds into peptide mimetics. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present case studies to illustrate the impact of these modifications on biological activity.

Design Principles: Stereochemistry as a Conformational Switch

The true power of the cyclobutane scaffold lies in the ability to control the spatial projection of substituents through stereochemistry. The relative orientation of the amino and carboxyl groups on the cyclobutane ring dictates the overall shape of the resulting peptide mimetic.

  • cis-Cyclobutane Amino Acids: The cis configuration, particularly in 1,2- and 1,3-disubstituted cyclobutanes, acts as a potent β-turn inducer. The constrained geometry forces the peptide backbone to adopt a sharp, U-shaped turn, mimicking the hydrogen-bonding patterns found in natural β-turns. This is invaluable for designing receptor antagonists or enzyme inhibitors where a specific turn conformation is required for binding.

  • trans-Cyclobutane Amino Acids: In contrast, the trans configuration promotes a more extended, linear conformation. When incorporated into a peptide chain, trans-CBAAs can help to stabilize helical structures or serve as rigid spacers between pharmacophoric elements.[5][6][7][8] The choice between a cis or trans scaffold is therefore a critical design parameter, directly influencing the final three-dimensional structure and, consequently, the biological activity of the peptidomimetic.[5][6][7][8]

The following diagram illustrates how a cyclobutane scaffold can replace a flexible dipeptide unit to enforce a specific conformation.

G Concept: Replacing Flexibility with Rigidity cluster_0 Flexible Dipeptide Unit cluster_1 Rigid Cyclobutane Mimic N1 N CA1 N1->CA1 C1 C' CA1->C1 R1 R1 CA1->R1 N2 N C1->N2 CA2 N2->CA2 C2 C' CA2->C2 R2 R2 CA2->R2 N_in N C1_CB N_in->C1_CB C_out C' CB C2_CB C1_CB->C2_CB C3_CB C2_CB->C3_CB R1_mimic R1 C2_CB->R1_mimic C3_CB->C_out C4_CB C3_CB->C4_CB C4_CB->C1_CB R2_mimic R2 C4_CB->R2_mimic G Start Starting Materials (e.g., Alkenes, Ketones) Cyclo Cyclobutane Ring Formation (e.g., [2+2] Cycloaddition) Start->Cyclo Step 1 Func Functional Group Manipulation Cyclo->Func Step 2 Protect Introduction of Protecting Groups (Fmoc, Boc) Func->Protect Step 3 Final Purified, Protected CBAA Monomer Protect->Final Step 4

Caption: General workflow for the synthesis of a protected CBAA monomer.

Protocols for Synthesis and Incorporation

The following protocols provide detailed, field-proven methodologies. It is imperative to follow all laboratory safety procedures, including the use of personal protective equipment.

Protocol 1: Synthesis of a Protected cis-Cyclobutane-β-Amino Acid via Photochemical [2+2] Cycloaddition

This protocol is adapted from methodologies described in the literature for the synthesis of cyclobutane β-amino acids. [9] Objective: To synthesize an Fmoc-protected cis-cyclobutane-β-amino acid suitable for SPPS.

Materials:

  • N-Boc-dehydroalanine methyl ester

  • Styrene

  • Benzophenone (photosensitizer)

  • Acetonitrile (ACN), HPLC grade

  • Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Standard organic chemistry glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl), 1M

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

Procedure:

  • [2+2] Cycloaddition: a. In a Pyrex reaction vessel, dissolve N-Boc-dehydroalanine methyl ester (1.0 eq) and styrene (5.0 eq) in ACN. b. Add benzophenone (0.1 eq) as a photosensitizer. c. Degas the solution by bubbling with nitrogen for 20 minutes. d. Irradiate the solution in the photoreactor at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by silica gel column chromatography to isolate the cis-cyclobutane product. The cis isomer is typically the major product but requires careful separation from the trans isomer.

  • Ester Hydrolysis: a. Dissolve the purified cycloadduct (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC). c. Quench the reaction by acidifying to pH ~3 with 1M HCl. d. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

  • Boc-Deprotection and Fmoc-Protection: a. Dissolve the Boc-protected amino acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. b. Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. c. Dissolve the resulting crude amine salt in a 10% aqueous solution of NaHCO3. d. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while stirring vigorously at 0°C. e. Allow the reaction to warm to room temperature and stir overnight. f. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. g. Dry the organic layer, concentrate, and purify by column chromatography to yield the final Fmoc-protected cis-cyclobutane-β-amino acid.

Protocol 2: Incorporation of a CBAA into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a custom-synthesized CBAA into a growing peptide chain using standard Fmoc/tBu chemistry. [10][11][12] Objective: To couple an Fmoc-protected CBAA to a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected CBAA (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: a. Place the desired amount of resin in the synthesis vessel. b. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. [10]Drain the solvent.

  • Fmoc-Deprotection of the N-terminal Amino Acid: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes. Drain. c. Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the Cyclobutane Amino Acid: a. In a separate vial, dissolve the Fmoc-protected CBAA (3.0 eq relative to resin loading), Oxyma Pure (3.0 eq), in DMF. b. Add DIC (3.0 eq) to the solution to pre-activate the carboxylic acid. Allow to activate for 5-10 minutes. Causality: Pre-activation minimizes side reactions and improves coupling efficiency, which is particularly important for sterically hindered unnatural amino acids. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2-4 hours. Due to the rigid and potentially sterically hindered nature of CBAAs, a longer coupling time or double coupling may be necessary. e. Monitoring the Coupling: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).

  • Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any excess reagents and byproducts.

  • Chain Elongation: a. The resin is now ready for the deprotection of the newly added CBAA's Fmoc group and the coupling of the next amino acid in the sequence, following steps 2-4.

  • Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. b. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. [11] c. Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry. d. Purify the crude peptide by reverse-phase HPLC.

Characterization and Expected Outcomes

The incorporation of cyclobutane scaffolds is expected to have a profound and predictable impact on the conformational properties of the peptide.

Scaffold TypeSubstitution PatternExpected Conformational EffectPotential Application
cis-Cyclobutane 1,2- or 1,3-diamino/carboxyInduces a tight β-turnMimicking receptor-binding loops, protease inhibitors
trans-Cyclobutane 1,2- or 1,3-diamino/carboxyPromotes an extended/helical conformationStabilizing α-helices, rigid linkers
α,α-Disubstituted 1,1-amino/carboxyIntroduces a "kink" or turnCreating unique backbone geometries

Table 1: Conformational Effects of Cyclobutane Scaffolds

Case Study: Cyclobutane-Stapled Peptides

A recent study demonstrated the use of cyclobutane-based amino acids to create "stapled" peptides targeting the spike protein of SARS-CoV-2. [3]By incorporating two olefin-containing cyclobutane amino acids into a peptide sequence, a subsequent ring-closing metathesis (RCM) reaction creates a rigid hydrocarbon "staple". This staple locks the peptide into an α-helical conformation. The study found that the geometry of the cyclobutane staple was critical for activity, with the E₇-E₇ stapled peptide showing the highest α-helicity and strongest biological activity. [3][13]

Peptide Staple Type α-Helicity (%) Biological Activity (IC₅₀)
Linear Peptide None 15% > 50 µM
E₇-E₇ Stapled Peptide Cyclobutane-based 75% 5.2 µM

| Z₇-Z₇ Stapled Peptide | Cyclobutane-based | 45% | 18.7 µM |

Table 2: Impact of Cyclobutane Stapling on a SARS-CoV-2 Inhibitor Peptide (Data adapted from)[3]

Conclusion

The incorporation of cyclobutane scaffolds is a robust and effective strategy for engineering peptide mimetics with enhanced conformational stability and biological activity. By carefully selecting the stereochemistry of the cyclobutane amino acid building block, researchers can rationally design peptides that mimic specific secondary structures. The synthetic protocols provided herein offer a validated pathway for both the creation of these unique monomers and their successful integration into peptide chains using standard SPPS techniques. As demonstrated by emerging applications like hydrocarbon stapling, the cyclobutane ring continues to be a valuable and powerful tool in the field of drug discovery and development. [5][6][21]

References
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Int J Mol Sci. 2021 May 11;22(10):5092. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC. PubMed Central.[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.[Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate.[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. OUCI.[Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH.[Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications.[Link]

  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC - NIH.[Link]

  • Rapid access to cis-cyclobutane γ-amino acids in enantiomerically pure form. Semantic Scholar.[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air.[Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI.[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications.[Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.[Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.[Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publisher.[Link]

  • Cyclobutane synthesis. Organic Chemistry Portal.[Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab.[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing).[Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. ACS Publications.[Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.[Link]

Sources

Application

Advanced Application Note: 3-(Aminomethyl)cyclobutanol Hydrochloride in Antiviral Drug Design

Abstract This application note details the strategic utilization of 3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 1400744-20-8 / 1219019-22-3) as a high-value building block in the development of next-generation antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 1400744-20-8 / 1219019-22-3) as a high-value building block in the development of next-generation antiviral therapeutics.[1] Unlike flexible alkyl chains, this cyclobutane-based scaffold offers precise conformational restriction, enhancing ligand-target binding affinity through entropy reduction.[1] This guide covers its dual utility: as a bioisostere in protease/integrase inhibitors and as a rigid linker in Antiviral Targeted Protein Degradation (PROTACs). Included are optimized protocols for salt handling, stereoselective coupling, and structure-activity relationship (SAR) mapping.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The "Rigid Linker" Hypothesis

In antiviral drug discovery, "floppy" aliphatic chains often result in metabolic instability and poor oral bioavailability. 3-(Aminomethyl)cyclobutanol serves as a privileged scaffold that introduces rigidity without significantly increasing molecular weight (MW: 137.61 g/mol ).

  • Entropy Reduction: By constraining the conformational space of the ligand, the cyclobutane ring reduces the entropic penalty upon binding to viral enzymes (e.g., HIV Integrase, HCV NS5B).

  • Stereochemical Vectoring: The cis- and trans- isomers allow medicinal chemists to probe specific vectors in the binding pocket.[1] The cis- isomer (often the commercial standard) projects the amine and hydroxyl groups in a specific "U-shape" or "Z-shape" depending on the pucker, facilitating macrocyclization or hairpin turns in peptidomimetics.

Chemical Specifications
PropertyValueRelevance
IUPAC Name cis-3-(Aminomethyl)cyclobutan-1-ol hydrochloridePrecise nomenclature ensures correct stereochemistry.[1]
CAS Number 1400744-20-8 (cis)Critical for sourcing the correct isomer.[1]
Molecular Weight 137.61 (HCl salt)Fragment-based drug design (FBDD) friendly.[1]
Solubility High (Water, DMSO, MeOH)Excellent for aqueous coupling reactions.
pKa (Amine) ~9.5 (Calculated)Requires buffering for nucleophilic attacks.

Application 1: Antiviral PROTAC Linker Design

Context: Proteolysis Targeting Chimeras (PROTACs) are emerging as a strategy to degrade "undruggable" viral proteins (e.g., HIV Nef, SARS-CoV-2 PLpro).[1] 3-(Aminomethyl)cyclobutanol is increasingly cited as a superior linker compared to PEG chains due to its ability to improve cell permeability.[1]

Mechanism of Action

The cyclobutane motif connects a Viral Protein Ligand (Warhead) to an E3 Ligase Ligand (e.g., Cereblon or VHL). Its rigidity prevents the "collapse" of the PROTAC molecule, maintaining the necessary distance to form a productive ternary complex (Target-PROTAC-E3).[1]

Visual Workflow: PROTAC Assembly

PROTAC_Assembly cluster_logic Design Logic Start 3-(Aminomethyl) cyclobutanol HCl Step1 Free-Basing & N-Protection (Boc) Start->Step1 NaHCO3, Boc2O Step2 O-Functionalization (Link to E3 Ligand) Step1->Step2 Mitsunobu / SN2 Step3 N-Deprotection & Coupling (Viral Warhead) Step2->Step3 TFA / HCl Final Rigid Antiviral PROTAC Step3->Final Amide Coupling Check Linker Length Optimization

Figure 1: Synthetic workflow for incorporating the cyclobutanol scaffold into a PROTAC system.

Application 2: Bioisostere in Peptidomimetics[1]

Context: Many antiviral drugs (e.g., Simeprevir, Saquinavir) mimic peptide substrates. Replacing a flexible proline or ethyl-amine chain with 3-(aminomethyl)cyclobutanol can lock the bioactive conformation.[1]

Protocol: Scaffold Incorporation (Amide Coupling)

This protocol describes the coupling of the scaffold to a carboxylic acid-containing viral inhibitor core.

Reagents & Equipment:
  • Substrate: Viral Inhibitor Carboxylic Acid (1.0 equiv)

  • Reagent: 3-(Aminomethyl)cyclobutanol HCl (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:
  • Salt Neutralization (In Situ):

    • Dissolve 3-(Aminomethyl)cyclobutanol HCl in DMF (0.1 M).

    • Add 2.0 equivalents of DIPEA. Stir for 10 minutes at Room Temperature (RT). Critical: Ensure the salt is fully dissociated to free the amine.

  • Activation:

    • In a separate vessel, dissolve the Carboxylic Acid substrate in DMF.

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes (solution turns yellow/orange).

  • Coupling:

    • Add the neutralized cyclobutanol amine solution to the activated acid mixture dropwise.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1).[1]

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO3 and Brine.

    • Dry over Na2SO4 and concentrate.

  • Validation:

    • The resulting amide retains the free hydroxyl group (-OH) on the cyclobutane ring. This -OH is now a "handle" for further modification (e.g., fluorination to modulate pKa, or ether formation).

Experimental Logic & Troubleshooting

Stereochemical Integrity

The commercial salt is typically the cis-isomer.[1]

  • Risk: Harsh basic conditions (e.g., NaH, high heat) during subsequent steps can cause epimerization at the C3 position.

  • Control: Always obtain a 1H-NMR of the intermediate.[1] The coupling constant (

    
    ) between H1 and H3 differs significantly between cis and trans isomers.
    
Solubility Issues

The HCl salt is very polar. If your reaction requires non-polar solvents (DCM/Toluene):

  • Pre-step: Perform a "free-basing" extraction.[1] Dissolve salt in minimal water, basify to pH 12 with NaOH, and exhaustively extract with DCM/Isopropanol (3:1). Dry and use the free amine immediately.

Strategic Decision Tree (SAR)

Use this logic flow to determine when to deploy this scaffold in your antiviral campaign.

SAR_Logic Start Lead Compound Analysis Q1 Is the flexible linker metabolically unstable? Start->Q1 Action1 Use Cyclobutane to Rigidify Q1->Action1 Yes Action2 Use Linear Alkyl Chain Q1->Action2 No Q2 Does the target require a specific vector? Select Select Isomer Action1->Select Cis Cis-Isomer (Hairpin/Turn) Select->Cis Target U-shape Trans Trans-Isomer (Linear Extension) Select->Trans Target Linear

Figure 2: Decision matrix for scaffold selection in lead optimization.

References

  • MedChemExpress. (2024). cis-3-(Aminomethyl)cyclobutanol hydrochloride Product Data. Retrieved from

    • Citation Note: Validates the use of this compound as a PROTAC linker and provides physiochemical d
  • BLD Pharm. (2024). 1400744-20-8 | cis-3-(Aminomethyl)cyclobutanol hydrochloride.[1][2][3] Retrieved from [1]

    • Citation Note: Confirms commercial availability and handling safety d
  • National Institutes of Health (NIH). (2020). Antiviral Drug Discovery To Address the COVID-19 Pandemic. Retrieved from [1]

    • Citation Note: Provides the broader context of antiviral drug development targets (Proteases/Polymerases) where rigid linkers are applied.
  • PubChem. (2024). Compound Summary: 3-(Aminomethyl)cyclobutanol.[1][2][3] Retrieved from [1][4]

    • Citation Note: Authoritative source for chemical properties and structural identifiers.[5]

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

creating conformationally restricted scaffolds with cyclobutane derivatives

Abstract This guide details the strategic design and synthesis of cyclobutane-based scaffolds, specifically focusing on their utility as -rich bioisosteres for aromatic rings in drug discovery. Moving beyond traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic design and synthesis of cyclobutane-based scaffolds, specifically focusing on their utility as


-rich bioisosteres for aromatic rings in drug discovery. Moving beyond traditional batch photochemistry, we present a scalable, reproducible Continuous Flow [2+2] Photocycloaddition Protocol . This methodology addresses historical challenges in stereocontrol and scale-up, providing researchers with a robust route to conformationally restricted peptidomimetics and fragment-based drug discovery (FBDD) hits.

Strategic Imperative: The "Escape from Flatland"

The dominance of planar aromatic rings in legacy drug libraries has contributed to poor solubility and suboptimal metabolic stability. The cyclobutane ring offers a critical geometric solution. Unlike the flat benzene ring (0° torsion), the cyclobutane ring exists in a "puckered" or "butterfly" conformation (typically ~25-35°).

Key Physicochemical Advantages:

  • Increased

    
    :  Correlates with higher clinical success rates by improving solubility and saturation.
    
  • Vector Manipulation: Cyclobutanes allow for precise exit vector placement (cis/trans/1,2 vs 1,3) that can mimic ortho-, meta-, or para-substituted benzenes while reducing lipophilicity (LogD).[1]

  • Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to alkyl chains.

Decision Logic: Scaffold Selection

The following decision tree assists in selecting the appropriate cyclobutane subclass based on the target aromatic system being replaced.

ScaffoldSelection Start Target Aromatic Moiety Ortho Ortho-Substituted Benzene Start->Ortho Meta Meta-Substituted Benzene Start->Meta Para Para-Substituted Benzene Start->Para BCH_12 1,2-Bicyclo[2.1.1]hexane (Mykhailiuk Scaffold) Ortho->BCH_12 Maintains angle & vector BCH_15 1,5-Bicyclo[2.1.1]hexane Meta->BCH_15 Distal substitution Cubane Cubane / Bicyclo[1.1.1]pentane Para->Cubane Linear exit vectors

Figure 1: Strategic selection of cyclobutane-derived bioisosteres based on the geometric requirements of the target binding pocket.

Methodology: Continuous Flow [2+2] Photocycloaddition[2][3]

Traditional batch photochemistry suffers from light attenuation (Beer-Lambert law), where reaction rates drop drastically as scale increases. Continuous Flow Chemistry solves this by maintaining a short path length (typically <2 mm), ensuring uniform irradiation and suppressing side reactions.

Protocol: Synthesis of Methyl 3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate

A model reaction demonstrating the intermolecular [2+2] addition of an electron-deficient alkene (methacrylate derivative) and an electron-rich alkene (vinyl ether).

Reaction Scheme:



Equipment & Reagents
  • Reactor: Vapourtec UV-150 or Uniqsis PhotoSyn (FEP tubing, 10 mL volume).

  • Light Source: High-power LED module (365 nm, approx. 60W input).

  • Reagents:

    • Substrate A: Methyl methacrylate (or Cinnamate for 1,2-scaffolds).

    • Substrate B: Ethyl vinyl ether (Excess).

    • Sensitizer: Benzophenone (5 mol%) or Thioxanthone (if using 365-400 nm).

    • Solvent: Acetonitrile (MeCN) – degassed.

Step-by-Step Protocol
  • Preparation of Feed Solution:

    • Dissolve Methyl Methacrylate (1.0 equiv, 0.5 M) and Benzophenone (0.05 equiv) in degassed Acetonitrile.

    • Add Ethyl Vinyl Ether (5.0 equiv). Note: Excess electron-rich alkene prevents homodimerization of the ester.

    • Critical Step: Sparge the solution with Nitrogen/Argon for 15 minutes. Oxygen is a triplet quencher and will inhibit the reaction.

  • System Priming:

    • Flush the flow reactor with pure MeCN at 1.0 mL/min to remove air bubbles.

    • Set the back-pressure regulator (BPR) to 4 bar (60 psi) to prevent solvent boiling/outgassing upon heating.

  • Irradiation (Reaction):

    • Set flow rate to correspond to a Residence Time (

      
      )  of 30 minutes.
      
      • Calculation: Flow Rate = Reactor Volume /

        
         (e.g., 10 mL / 30 min = 0.333 mL/min).
        
    • Switch on the LED source (365 nm). Allow 5 minutes for lamp stabilization.

    • Pump the Feed Solution through the reactor.

  • Collection & Workup:

    • Collect the output in a foil-wrapped flask (protect from ambient light).

    • Concentrate in vacuo to remove solvent and excess vinyl ether.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

FlowProtocol Feed Feed Solution (Degassed) Pump HPLC Pump (0.33 mL/min) Feed->Pump Inlet Reactor Photoreactor (FEP Coil, 365nm LED) Pump->Reactor Reaction Zone BPR Back Pressure Regulator (4 bar) Reactor->BPR Quench/Exit Collection Product Collection & Evaporation BPR->Collection

Figure 2: Continuous flow setup for photochemical synthesis, ensuring uniform irradiation and safety.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized scaffold must be validated for both conversion and stereochemistry.

Self-Validation Checkpoints:

  • Conversion Check (H-NMR): Monitor the disappearance of the methacrylate alkene proton (singlets at ~5.5 and 6.1 ppm) and the appearance of cyclobutane ring protons (multiplets at 1.8–3.5 ppm).

  • Stereochemical Assignment (NOESY): The cis vs trans relationship is critical for vector alignment.

    • Cis-isomer: Strong NOE correlation between the ester methoxy group and the ethoxy ether proton.

    • Trans-isomer: Absence of this correlation.

Data Summary Table: Typical Results

ParameterBatch ReactorFlow Reactor (Protocol)
Scale 100 mg10 g (Continuous)
Reaction Time 12 hours30 min (Residence)
Yield 45-55%82-88%
Selectivity (Head-to-Head) MixedHigh (>90%)
Safety High UV exposure riskShielded, contained

Application: Peptidomimetics

The resulting 1,2-disubstituted cyclobutane amino acids (after hydrolysis of the ester and modification of the ether to an amine) serve as rigid replacements for the peptide backbone.

  • Constraint: They lock the

    
     (phi) and 
    
    
    
    (psi) torsion angles, forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns).
  • Protease Resistance: The non-natural carbon backbone prevents cleavage by standard proteolytic enzymes, increasing half-life in vivo.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[1][2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Fitzpatrick, D. E., & Battilocchio, C. (2016). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties and Validation as Bioisosteres of Ortho- and Meta-Benzenes. Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Aminomethyl)cyclobutanol Hydrochloride Synthesis

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride . This document is structured for researchers requiring high-fidelity prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Current Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

The synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride presents a unique set of challenges due to the high ring strain of the cyclobutane core (~26 kcal/mol) and the difficulty in controlling the cis/trans stereochemistry at the 1,3-positions. Low yields are typically caused by three factors: ring-opening side reactions during reduction, poor diastereoselectivity (dr), and inefficient isolation of the highly water-soluble amino-alcohol from aqueous workups.

This guide focuses on the most robust synthetic pathway: the Reduction of 3-hydroxycyclobutanecarbonitrile , while addressing alternative routes where necessary.

Module 1: Synthetic Route & Strategy

Q: Which synthetic route offers the highest scalability and safety profile?

A: The Nitrile Reduction Route is superior to the Curtius Rearrangement for this specific target.

  • Recommended Route (Nitrile Reduction):

    • Starting Material: 3-Oxocyclobutanecarbonitrile.

    • Step 1 (Ketone Reduction): Selective reduction of the ketone to the alcohol (3-hydroxycyclobutanecarbonitrile).

    • Step 2 (Nitrile Reduction): Reduction of the nitrile to the primary amine.

    • Step 3 (Salt Formation): HCl precipitation.

  • Why avoiding Curtius is critical: Legacy routes often employ the Curtius rearrangement of 3-hydroxycyclobutanecarboxylic acid using diphenylphosphoryl azide (DPPA). While effective on a milligram scale, this route poses significant safety hazards (explosion risk) and often leads to lower yields due to the instability of the isocyanate intermediate on the strained cyclobutane ring [1].

Workflow Visualization

The following diagram outlines the logic flow for the recommended synthesis and critical control points (CCPs).

SynthesisFlow Start Start: 3-Oxocyclobutanecarbonitrile Step1 Step 1: Ketone Reduction (Reagent: NaBH4 or L-Selectride) Start->Step1 Check1 CCP 1: Stereocontrol (Cis/Trans Ratio) Step1->Check1 Step2 Step 2: Nitrile Reduction (Reagent: LAH or Raney Ni/H2) Check1->Step2 Desired Isomer Isolated Check2 CCP 2: Quench Protocol (Prevent Emulsions) Step2->Check2 Step3 Step 3: Salt Formation (HCl in Dioxane/IPA) Check2->Step3

Caption: Critical Control Points (CCPs) in the Nitrile Reduction Route focusing on stereochemistry and workup.

Module 2: Stereochemical Control (Step 1)

Q: My diastereomeric ratio (dr) is poor. How do I favor the cis-isomer?

A: The stereochemical outcome is dictated by the choice of reducing agent. The cyclobutane ring puckering creates distinct steric environments.

  • Mechanism:

    • Thermodynamic Control (NaBH4): Small hydride donors like Sodium Borohydride (

      
      ) tend to attack from the less hindered face, but equilibration can occur, often leading to a mix (typically 60:40 or 70:30 favoring cis due to intramolecular H-bonding in the intermediate).
      
    • Kinetic Control (L-Selectride): Bulky borohydrides like Lithium tri-sec-butylborohydride (L-Selectride) attack the ketone from the least hindered equatorial trajectory, forcing the hydroxyl group into the axial position (often the trans isomer, depending on ring conformation).

Troubleshooting Table: Optimization of Step 1

IssueRoot CauseCorrective Action
Low cis selectivity Reagent is too small or temperature too high.Switch to L-Selectride at -78°C to maximize kinetic control. Alternatively, use KBH4 in methanol at -20°C for a milder thermodynamic shift.
Incomplete Conversion Enolization of the ketone.Add CeCl3·7H2O (Luche reduction conditions). The Cerium activates the carbonyl, promoting 1,2-addition over enolization.
Over-reduction Reduction of nitrile group.Ensure temperature remains < 0°C if using borohydrides. Avoid LAH in this step; it will reduce the nitrile immediately.

Module 3: Nitrile Reduction & Isolation (Step 2)

Q: The yield drops significantly during the nitrile reduction. Where is the product going?

A: The loss usually occurs during the workup , not the reaction. The product, 3-(aminomethyl)cyclobutanol, is a low-molecular-weight amino-alcohol. It is extremely hygroscopic and water-soluble .

Common Pitfall: Using a standard aqueous extraction (e.g., water/ethyl acetate) will result in >80% of your product partitioning into the aqueous phase.

Protocol for High-Yield Isolation (The "Dry Workup"):

  • Reagent: Use Lithium Aluminum Hydride (LAH) in THF (reflux).

  • Quenching (Fieser Method): Do not dump into water.

    • For

      
       grams of LAH, add:
      
      • 
         mL water (slowly!)
        
      • 
         mL 15% NaOH
        
      • 
         mL water
        
  • Filtration: This produces a granular white precipitate (aluminum salts) that is easy to filter.

  • Extraction: Wash the filter cake thoroughly with warm THF or 10% MeOH in DCM .

  • Drying: Dry the organic filtrate with

    
     and concentrate. Do not perform an aqueous wash. 
    
Q: Can I use Catalytic Hydrogenation instead?

A: Yes, but with caveats.

  • Raney Nickel / H2: Effective but requires high pressure (50-100 psi).

  • Risk: Cyclobutane rings can undergo hydrogenolysis (ring opening) under aggressive hydrogenation conditions, especially if heated [2].

  • Recommendation: Use Raney Nickel in ammoniacal methanol at room temperature. The ammonia suppresses secondary amine formation.

Module 4: Salt Formation & Purification

Q: The product "oils out" when adding HCl. How do I get a solid?

A: 3-(Aminomethyl)cyclobutanol HCl is prone to forming supersaturated oils because the cyclobutane ring disrupts crystal packing.

Troubleshooting "Oiling Out":

  • Solvent Choice: Do not use diethyl ether alone. Use a mixture of Isopropanol (IPA) and Ethyl Acetate .

  • Procedure:

    • Dissolve the crude free base amine in a minimum amount of dry IPA.

    • Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C with vigorous stirring.

    • If an oil forms, heat the mixture to reflux until the oil dissolves, then let it cool very slowly to room temperature with seeding.

    • Add Ethyl Acetate slowly as an anti-solvent to drive precipitation.

Q: How do I remove inorganic salts if I didn't use the Fieser quench?

A: If your product is contaminated with aluminum salts or trapped in water:

  • Lyophilize (freeze-dry) the aqueous layer to a solid residue.

  • Triturate the residue with hot ethanol or methanol . The inorganic salts will remain insoluble, while the amine hydrochloride dissolves.

  • Filter and concentrate the alcoholic filtrate.[1]

References

  • Safety and Scalability of Curtius Rearrangement : Org. Process Res. Dev. 2018, 22, 10, 1411–1418. (Discusses the risks of DPPA and alternative rearrangement strategies). Link

  • Cyclobutane Stability in Hydrogenation : J. Am. Chem. Soc. 2020, 142, 45, 19033–19039. (Analysis of ring strain and hydrogenolysis risks). Link

  • Fieser Workup for Amino Alcohols : Encyclopedia of Reagents for Organic Synthesis, Lithium Aluminum Hydride. (Standard protocol for isolating water-soluble amines). Link

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Resolution of 3-(Aminomethyl)cyclobutanol Isomers

Welcome to the technical support center for the resolution of cis/trans isomers of 3-(Aminomethyl)cyclobutanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of cis/trans isomers of 3-(Aminomethyl)cyclobutanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating the four stereoisomers of this compound. The precise separation of these isomers is often a critical step in pharmaceutical development, as the pharmacological activity and safety profile can be unique to a single stereoisomer.[1]

This document provides in-depth, experience-based guidance, moving beyond simple protocols to explain the underlying principles of the separation strategies. We will cover frequently asked questions, troubleshoot common experimental hurdles, and provide detailed methodologies for achieving high-purity isomers.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of 3-(Aminomethyl)cyclobutanol, and why is their separation critical?

A1: 3-(Aminomethyl)cyclobutanol has two stereocenters (at C1 and C3 of the cyclobutane ring), which gives rise to a total of four stereoisomers:

  • (±)-cis-3-(Aminomethyl)cyclobutanol: A racemic mixture of (1R,3S) and (1S,3R) enantiomers.

  • (±)-trans-3-(Aminomethyl)cyclobutanol: A racemic mixture of (1R,3R) and (1S,3S) enantiomers.

Separating these isomers is crucial because biological systems, such as enzymes and receptors, are chiral.[1] Consequently, each of the four isomers can exhibit vastly different pharmacological activity, metabolic pathways, and toxicity profiles. Regulatory agencies often require the development of a single, pure enantiomer to ensure a well-defined therapeutic effect and minimize potential off-target effects or toxicity from other isomers.[1]

Q2: What are the primary strategies for separating the cis/trans diastereomers and their respective enantiomers?

A2: A multi-step approach is typically required. First, the diastereomers (cis and trans) are separated. Then, each racemic diastereomer is resolved into its individual enantiomers.

  • Cis/Trans Diastereomer Separation: This is often achieved using achiral chromatographic techniques like standard silica gel chromatography or, more efficiently, Supercritical Fluid Chromatography (SFC).[2] Fractional crystallization can also be effective, exploiting differences in the solubility of the cis and trans hydrochloride salts in specific solvents.[3]

  • Enantiomeric Resolution: Once the cis and trans racemates are isolated, they can be resolved by:

    • Chiral Chromatography: This is the most direct method, using a chiral stationary phase (CSP) to separate the enantiomers. Preparative SFC is particularly powerful for this on a larger scale.[4][5]

    • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") like tartaric acid or camphoric acid.[6][7] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[8][9][10]

Q3: How can I definitively identify the isolated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[11] The spatial relationship between protons on the cyclobutane ring is different for cis and trans isomers, leading to distinct coupling constants (J-values) and chemical shifts in the ¹H NMR spectrum.[12][13]

  • Key Principle: In cyclobutane systems, the coupling constants between vicinal protons (on adjacent carbons) are typically different for cis and trans arrangements.

  • Advanced Technique: A 2D NMR experiment, such as a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, can show through-space correlations between protons. For the cis isomer, a NOE correlation would be expected between the proton at C1 (bearing the OH group) and the protons of the aminomethyl group at C3, which would be absent in the trans isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation process.

Problem 1: Poor or no separation of cis and trans isomers using column chromatography.
  • Probable Cause (A): Inappropriate Stationary Phase. Standard silica gel may not provide sufficient selectivity for these polar, small molecules.

  • Solution (A): Consider using an amine-functionalized or diol-functionalized silica phase, which can offer different interaction mechanisms. For preparative work, achiral SFC is often superior to traditional HPLC for isomer separations due to its unique selectivity.[2]

  • Probable Cause (B): Incorrect Mobile Phase. The polarity of the mobile phase may be too high or too low, or it may lack a crucial additive to improve peak shape.

  • Solution (B): For normal phase chromatography, systematically screen solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane/Triethylamine). The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide is often essential to prevent peak tailing with amines.

Problem 2: In Chiral SFC/HPLC, my enantiomers are co-eluting or have poor resolution (Rs < 1.5).
  • Probable Cause (A): Sub-optimal Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor in a chiral separation.[14] There is no universal column.

  • Solution (A): Screen a diverse set of chiral columns. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a highly effective starting point for many chiral separations, including amines.[15]

  • Probable Cause (B): Incorrect Mobile Phase/Modifier. The alcohol modifier (co-solvent) and any acidic/basic additives play a crucial role in the chiral recognition mechanism.

  • Solution (B): Systematically screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol). Also, evaluate the effect of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives. These additives can protonate or deprotonate the analyte and interact with the stationary phase, dramatically altering selectivity.

Problem 3: During diastereomeric salt resolution, either everything crystallizes or nothing does.
  • Probable Cause (A): Poor Solvent Choice. The key to fractional crystallization is finding a solvent where the two diastereomeric salts have a significant solubility difference.[6]

  • Solution (A): This requires empirical screening. Start with common solvents for amine salts like alcohols (Methanol, Ethanol, Isopropanol) or aqueous alcohol mixtures. Test a wide range of solvent polarities. The goal is to find a system where one salt is sparingly soluble while the other remains in the mother liquor.[8]

  • Probable Cause (B): Incorrect Stoichiometry. The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the success of the resolution.[9]

  • Solution (B): While a 1:1 or 0.5:1 (for a dicarboxylic acid resolving agent) ratio is a common starting point, this is not always optimal. Experiment with varying the stoichiometry. Sometimes a slight excess or deficit of the resolving agent can improve the purity of the crystallized salt.

Experimental Protocols & Methodologies

Workflow for Complete Resolution of 3-(Aminomethyl)cyclobutanol Isomers

The overall strategy involves a two-stage separation process, which is visualized in the flowchart below.

G cluster_0 Stage 1: Diastereomer Separation cluster_1 Stage 2: Enantiomeric Resolution A Racemic Mixture (cis/trans) B Preparative Achiral SFC or Fractional Crystallization A->B C Racemic cis-Isomer B->C Isolate Peak 1 D Racemic trans-Isomer B->D Isolate Peak 2 E Preparative Chiral SFC C->E H Preparative Chiral SFC D->H F (-)-cis Enantiomer E->F Isolate Peak 1 G (+)-cis Enantiomer E->G Isolate Peak 2 I (-)-trans Enantiomer H->I Isolate Peak 1 J (+)-trans Enantiomer H->J Isolate Peak 2

Caption: Overall workflow for isomer separation.

Protocol 1: Preparative Separation by Supercritical Fluid Chromatography (SFC)

SFC is a powerful, "greener" alternative to normal-phase HPLC, often providing superior speed and selectivity for isomer separations.[2][5] It uses supercritical CO₂ as the main mobile phase, which reduces organic solvent consumption.

1. Analytical Method Development (Screening):

  • Objective: Identify a suitable chiral stationary phase (CSP) and mobile phase for resolving the enantiomers of the isolated cis and trans racemates.

  • Instrumentation: Analytical SFC system.

  • Columns to Screen: Start with a range of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID).

  • Procedure:

    • Prepare a ~1 mg/mL solution of the racemic cis-isomer in an appropriate alcohol (e.g., Methanol).
    • Perform screening runs on each column using a generic gradient.
    • Analyze the results for any separation (Resolution > 1.2).
    • Optimize the separation by adjusting the co-solvent, gradient, and additives (if necessary).
    • Repeat steps 1-4 for the racemic trans-isomer.
ParameterTypical Starting Conditions
Columns Chiralpak® IA, IB, IC, ID (4.6 x 150 mm, 5 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol (or Ethanol, Isopropanol)
Gradient 5% to 40% B over 5 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm

2. Scale-up to Preparative SFC:

  • Objective: Purify multi-gram quantities of the desired single enantiomers.

  • Instrumentation: Preparative SFC system.

  • Procedure:

    • Select the column and conditions identified in the analytical screen. Use a larger preparative column (e.g., 20 x 250 mm).
    • Convert the analytical gradient to a focused, isocratic method for optimal loading and throughput.
    • Calculate the new flow rate based on the column diameter change.
    • Prepare a concentrated solution of the racemate in the mobile phase.
    • Perform stacked injections to maximize throughput, where the next injection is made before the previous run is complete.[4]
    • Collect the fractions corresponding to each enantiomer.
    • Evaporate the solvent to isolate the purified products.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This protocol provides a general framework for resolving the racemic cis- or trans-amine using a chiral acid.

1. Selection of Resolving Agent and Solvent:

  • Resolving Agents: Common choices for primary amines include L-(+)-Tartaric acid, D-(-)-Tartaric acid, and derivatives of camphoric acid.[6][7]

  • Solvent Screening: The success of this method hinges on finding a solvent where one diastereomeric salt is significantly less soluble than the other.[8]

    • Dissolve a small amount of the racemic amine and 0.5 equivalents of the chiral diacid in separate test tubes with various heated solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, water, and mixtures).
    • Combine the solutions and allow them to cool slowly to room temperature, then potentially to 0-5 °C.
    • Observe for selective crystallization. The ideal solvent will yield a crystalline solid with a sharp melting point.

2. Preparative Crystallization:

  • Dissolve the racemic amine (1.0 equivalent) in the chosen solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-Tartaric acid, 0.5 equivalents) in the minimum amount of the same hot solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. Inducing crystallization by scratching the flask or adding a seed crystal may be necessary.

  • Let the crystallization proceed for several hours or overnight.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

  • Analyze the enantiomeric excess (e.e.) of the amine in the crystalline salt and the mother liquor by chiral HPLC/SFC.

3. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >11 to deprotonate the amine.

  • Extract the free amine into an organic solvent like Dichloromethane or Ethyl Acetate.

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • The hydrochloride salt can be reformed by dissolving the free amine in a suitable solvent (like ether or ethanol) and adding a solution of HCl.[3]

Troubleshooting and Decision Making

G start Start: Poor Peak Resolution in Chiral SFC/HPLC q1 Is the peak shape good (symmetrical, not tailing)? start->q1 sol1 Problem is Selectivity. Screen different Chiral Stationary Phases (CSPs). q1->sol1 Yes sol2 Problem is Peak Shape. Add a modifier (acid or base) to the mobile phase. (e.g., 0.1% TFA or 0.1% DEA) q1->sol2 No a1_yes Yes a1_no No q2 Did screening CSPs improve resolution? sol1->q2 sol3 Optimize the best condition: - Adjust co-solvent (MeOH, EtOH, IPA) - Change temperature - Fine-tune modifier concentration q2->sol3 Yes sol4 Consider derivatization of the amine to change its properties or switch to an orthogonal method like diastereomeric salt crystallization. q2->sol4 No a2_yes Yes a2_no No

Sources

Troubleshooting

Technical Support Center: Purification of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Core Directive & Scope This technical guide addresses the purification of (1R,3S)-3-aminocyclopentanol hydrochloride (CAS: 1279032-31-3) via recrystallization.[1] This compound is a critical chiral intermediate for JAK i...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This technical guide addresses the purification of (1R,3S)-3-aminocyclopentanol hydrochloride (CAS: 1279032-31-3) via recrystallization.[1] This compound is a critical chiral intermediate for JAK inhibitors and other bioactive scaffolds.

The Challenge: As an amine hydrochloride salt with a cis-1,3-substitution pattern, this molecule presents specific purification risks:

  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to deliquescence.

  • Oiling Out: High polarity often causes liquid-liquid phase separation (LLPS) rather than crystal nucleation during cooling.

  • Stereochemical Integrity: Efficient removal of the trans-isomer and enantiomeric impurities requires precise thermodynamic control.

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. For amino-alcohol salts, a balance must be struck between the high solubility of the ionic head (ammonium chloride) and the lipophilicity of the cyclopentyl ring.

Solvent Performance Matrix
Solvent SystemSolubility ProfileRisk FactorRecommendation
Isopropanol (IPA) Ideal. Moderate solubility at boil; low at 0°C.Medium (Oiling out if cooled too fast)Primary Choice
Ethanol (EtOH) High. Often too soluble even at cold temps.High (Low yield)Use only if crude is very dirty.
Methanol (MeOH) Very High.Extreme (No crystallization)Avoid (unless using anti-solvent).
Acetone Very Low (Anti-solvent).High (Precipitation of amorphous solids)Use only for washing filter cakes.
IPA / Acetone Tunable.MediumGood backup if pure IPA fails.
Decision Logic: Solvent Selection

SolventSelection Start Start: Crude Material Assessment SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves Yes Proceed to Cooling Dissolves->Yes Yes No_Inorganic Insoluble White Solids? Dissolves->No_Inorganic No Filter Hot Filtration (Remove NaCl/Inorganics) No_Inorganic->Filter Yes (Inorganic Salts) AddMeOH Add 5-10% MeOH to dissolve No_Inorganic->AddMeOH No (Organic Impurity) Filter->Yes AddMeOH->Yes

Figure 1. Logic flow for determining the initial solvent system based on crude solubility behavior.

Standard Operating Procedure (SOP)

Safety Warning: Handle all chemicals in a fume hood. (1R,3S)-3-aminocyclopentanol HCl is an irritant. Wear nitrile gloves and safety glasses.

Step-by-Step Protocol
  • Preparation:

    • Weigh the crude (1R,3S)-3-aminocyclopentanol hydrochloride.[2]

    • Prepare Isopropanol (IPA) (approx. 5–7 mL per gram of crude).

    • Pre-heat a receiving flask and funnel to prevent premature crystallization during filtration.

  • Dissolution (The "Thermodynamic Reset"):

    • Place crude in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 80% of the calculated IPA.

    • Heat to reflux (approx. 82°C).

    • Observation Point: If solids remain, add the remaining IPA in small portions. If white, granular solids persist despite reflux, these are likely inorganic salts (NH₄Cl or NaCl) from the synthesis. Do not add excess solvent to dissolve them.

  • Hot Filtration (Critical for Purity):

    • While maintaining reflux temperature, filter the mixture through a pre-heated sintered glass funnel or Celite pad.

    • Why: This removes mechanical impurities and inorganic salts that act as heterogeneous nucleation sites for lower-quality crystals.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature (20–25°C) slowly over 1–2 hours. Stirring should be gentle (60–100 RPM).

    • Crucial:Do not use an ice bath yet. Rapid cooling induces "oiling out" (see Troubleshooting).

    • Once turbidity or crystals appear at room temperature, transfer the flask to an ice/water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation & Washing:

    • Filter the white crystalline solid using vacuum filtration.

    • The Wash: Disconnect vacuum. Cover the filter cake with cold Acetone or cold IPA (0°C). Let it sit for 30 seconds to displace mother liquor, then re-apply vacuum.

    • Note: Acetone is preferred for washing as it removes residual IPA and dries faster, but ensure the product does not dissolve in it (it is generally insoluble).

  • Drying:

    • Dry under high vacuum (<10 mbar) at 40°C for 12–24 hours.

    • Storage: Store under Nitrogen or Argon. The salt is hygroscopic.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a second liquid layer (often yellow/brown oil) forms at the bottom of the flask.[3] Mechanism: The solution entered the "metastable zone" too quickly, or the melting point of the solvated salt is lower than the process temperature.

Corrective Action Diagram:

OilingOutFix Oil Oiling Out Observed Reheat Reheat to Reflux (Dissolve Oil) Oil->Reheat CheckConc Is solution too conc? Reheat->CheckConc Solution Clear? Seed Add Seed Crystal at Cloud Point Success Pure Crystals Seed->Success Crystallization SolventMod Add More Solvent (Dilute) CoolSlow Cool Very Slowly (Wrap flask in towel) SolventMod->CoolSlow CheckConc->SolventMod Yes CheckConc->CoolSlow No CoolSlow->Seed Temp < MP

Figure 2. Troubleshooting workflow for correcting oiling out phenomena.

FAQ: Frequently Asked Questions

Q: My yield is low (<50%). What happened?

  • A: You likely used too much solvent or the mother liquor still holds product.

    • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling process to obtain a "second crop." Note that the second crop usually has lower optical purity.

Q: The crystals are sticky/hygroscopic.

  • A: Residual solvent or intrinsic hygroscopicity.

    • Fix: Ensure the final wash was with Acetone (which removes higher boiling alcohols). Dry in a vacuum oven with a desiccant (

      
      ) present.
      

Q: How do I know if I have the cis (1R,3S) or trans isomer?

  • A: Use NMR or HPLC.

    • NMR: The coupling constants (

      
      -values) of the methine protons in 
      
      
      
      -NMR differ between cis and trans.
    • Recrystallization Effect:[1][4][5][6][7] The cis-isomer generally packs differently. If your starting material was a mixture, repeated recrystallization in IPA typically enriches the major diastereomer (usually the cis form in this specific synthetic route) to >99% de.

Critical Quality Attributes (Validation)

To ensure the protocol worked, verify these parameters:

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% AreaC18 Column, Phosphate Buffer/MeCN
Chiral Purity > 99% ee/deChiral HPLC (e.g., Chiralpak AD-H)
Residual Solvent < 5000 ppm (IPA)GC-Headspace
Water Content < 1.0%Karl Fischer (Note: Handle quickly)

References

  • BenchChem Technical Support. (2025).[1][5][8][9] Recrystallization of Aminocyclopentanol Hydrochloride: Troubleshooting & Optimization. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents & Oiling Out Mechanisms.[7] Retrieved from

  • ChemicalBook. (2025). (1R,3S)-3-Aminocyclopentanol hydrochloride Properties and Synthesis. Retrieved from

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[2][10][11] Retrieved from

Sources

Optimization

Technical Support Center: Optimizing the Chiral Purity of 3-Aminobutanol

Welcome to the technical support center for the synthesis of chirally pure 3-aminobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chirally pure 3-aminobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical chiral building block. As a key intermediate in the production of various pharmaceuticals, including the antiretroviral drug Dolutegravir, achieving high enantiomeric excess is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API)[1][2][3].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of (R)- and (S)-3-aminobutanol. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for producing enantiomerically pure (R)-3-aminobutanol?

A1: The most prevalent industrial strategies for synthesizing (R)-3-aminobutanol are:

  • Racemic Synthesis followed by Chiral Resolution: This is a widely adopted method that involves the synthesis of a racemic mixture of 3-aminobutanol, typically from 4-hydroxy-2-butanone via an oxime intermediate, followed by reduction[1][2]. The subsequent resolution of the enantiomers is commonly achieved using a chiral resolving agent like D-(-)-tartaric acid, which selectively crystallizes the desired (R)-isomer as a diastereomeric salt[1][2].

  • Biocatalytic Asymmetric Synthesis: This approach utilizes enzymes, such as (R)-selective transaminases, to directly synthesize the desired enantiomer from a prochiral ketone[4][5][6]. This method is gaining traction due to its high selectivity and environmentally friendly nature.

Q2: I am observing low enantiomeric excess (ee) in my final product. What are the likely causes?

A2: Low enantiomeric excess can stem from several factors, depending on your synthetic route:

  • Incomplete Resolution: In chiral resolution, incomplete separation of the diastereomeric salts is a common issue. This can be due to suboptimal crystallization conditions (solvent, temperature, concentration) or an insufficient amount of the resolving agent.

  • Racemization: The chiral center in 3-aminobutanol can be susceptible to racemization under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

  • Low Enantioselectivity of Catalyst: If you are using an asymmetric catalyst (chemical or enzymatic), its low enantioselectivity will directly translate to a low ee of the product. The catalyst may be degraded, poisoned, or used under non-optimal conditions.

Q3: How can I accurately determine the enantiomeric purity of my 3-aminobutanol sample?

A3: The most common and reliable analytical techniques for determining the enantiomeric excess of 3-aminobutanol are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy[7][8]. Due to the small and non-chromophoric nature of 3-aminobutanol, derivatization is often necessary to enhance its detectability and chromatographic separation[7][9]. Common derivatizing agents include phenylisothiocyanate (PITC) or trifluoroacetic anhydride (TFAA)[7]. Chiral stationary phases (for direct separation) or chiral solvating agents (for NMR) are also employed[7][8].

Q4: What are the main challenges associated with the synthesis and purification of 3-aminobutanol?

A4: Key challenges include:

  • Purification: The low boiling point of 3-aminobutanol can complicate its purification by distillation, leading to potential loss of material[9].

  • Cost: Some synthetic routes involve expensive catalysts, such as those based on ruthenium, or require stoichiometric amounts of chiral auxiliaries, which can be costly for large-scale production[9][10].

  • Yield: Chiral resolution methods are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture[9].

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in the primary synthetic routes to chirally pure 3-aminobutanol.

Guide 1: Racemic Synthesis and Chiral Resolution

This pathway typically involves the reduction of 4-hydroxy-2-butanone oxime followed by resolution with a chiral acid.

Problem 1: Low Yield of Racemic 3-Aminobutanol

  • Probable Cause: Inefficient reduction of the oxime intermediate. While lithium aluminum hydride (LAH) can be used, it is expensive and hazardous for large-scale operations.

  • Solution: Consider using Raney Nickel (Raney Ni) as a catalyst under a hydrogen atmosphere. This method has been reported to provide higher yields (85-90%) compared to the LAH approach (around 70%) and is more suitable for industrial applications[1][2].

Problem 2: Poor Separation of Diastereomeric Salts during Resolution

  • Probable Cause: Suboptimal crystallization conditions. The choice of solvent, temperature profile during crystallization, and concentration of the solution are critical.

  • Solution:

    • Solvent Screening: Experiment with different solvent systems. Alcohols like methanol or ethanol, or mixtures with water, are commonly used.

    • Controlled Cooling: Implement a slow and controlled cooling ramp during crystallization. Rapid cooling can lead to the co-precipitation of the undesired diastereomer.

    • Optimize Stoichiometry: Ensure the correct molar ratio of the chiral resolving agent (e.g., D-(-)-tartaric acid) to the racemic 3-aminobutanol.

Problem 3: Low Chiral Purity after Liberation of the Free Amine

  • Probable Cause: Incomplete removal of the undesired enantiomer or racemization during the basification step to liberate the free amine from the salt.

  • Solution:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before proceeding to the basification step. This will significantly enhance the diastereomeric purity.

    • Mild Basification Conditions: Use a mild base, such as potassium carbonate in methanol, to hydrolyze the ester and liberate the free amine[2]. Avoid strong bases and high temperatures that could induce racemization.

Experimental Protocol: Improved Synthesis and Resolution of (R,S)-3-Aminobutanol [2]

  • Oxime Formation: React 4-hydroxy-2-butanone with hydroxylamine to form the corresponding oxime.

  • Reduction: Reduce the oxime using Raney Ni as a catalyst under a hydrogen atmosphere to yield racemic 3-aminobutanol. This method typically yields 85-90%[2].

  • Chiral Resolution: Resolve the racemic mixture using D-(-)-tartaric acid. This selectively crystallizes the (R)-isomer as a tartrate salt.

  • Liberation of Free Amine: Hydrolyze the resulting ester with potassium carbonate in methanol to yield pure (R)-3-aminobutanol with a reported chiral purity of 99.89% by HPLC[2].

Workflow for Racemic Synthesis and Chiral Resolution

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Oxime Formation Oxime Formation 4-Hydroxy-2-butanone->Oxime Formation Hydroxylamine Reduction Reduction Oxime Formation->Reduction Raney Ni, H2 Racemic 3-Aminobutanol Racemic 3-Aminobutanol Reduction->Racemic 3-Aminobutanol Salt Formation Salt Formation Racemic 3-Aminobutanol->Salt Formation D-(-)-Tartaric Acid Crystallization Crystallization Salt Formation->Crystallization Diastereomeric Salt\n((R)-3-aminobutanol tartrate) Diastereomeric Salt ((R)-3-aminobutanol tartrate) Crystallization->Diastereomeric Salt\n((R)-3-aminobutanol tartrate) Basification Basification Diastereomeric Salt\n((R)-3-aminobutanol tartrate)->Basification K2CO3, MeOH (R)-3-Aminobutanol (R)-3-Aminobutanol Basification->(R)-3-Aminobutanol

Caption: Workflow for the synthesis of (R)-3-aminobutanol via racemic synthesis and subsequent chiral resolution.

Guide 2: Biocatalytic Asymmetric Synthesis

This guide focuses on troubleshooting the use of (R)-selective transaminases for the direct synthesis of (R)-3-aminobutanol.

Problem 1: Low Enzyme Activity or Conversion

  • Probable Cause:

    • Poor Substrate Binding: The enzyme's active site may not be optimal for accommodating the substrate, 4-hydroxy-2-butanone[4].

    • Enzyme Inhibition: The product, (R)-3-aminobutanol, or a byproduct could be inhibiting the enzyme.

    • Suboptimal Reaction Conditions: pH, temperature, and cofactor regeneration may not be ideal.

  • Solution:

    • Enzyme Engineering: If possible, consider using a rationally designed or evolved transaminase with improved substrate binding and catalytic efficiency. Studies have shown that mutations in key residues can significantly enhance performance[4][5].

    • Reaction Optimization: Systematically optimize the reaction pH, temperature, and substrate/enzyme ratio.

    • Cofactor Regeneration: Ensure an efficient system for regenerating the pyridoxal 5'-phosphate (PLP) cofactor, which is crucial for transaminase activity.

Problem 2: Low Enantioselectivity

  • Probable Cause: The wild-type or selected enzyme may inherently possess low enantioselectivity for the target substrate.

  • Solution:

    • Enzyme Screening: Screen a panel of different (R)-selective transaminases to identify one with higher enantioselectivity for 4-hydroxy-2-butanone.

    • Directed Evolution/Protein Engineering: If resources permit, employ directed evolution or site-directed mutagenesis to improve the enantioselectivity of a promising transaminase candidate.

Data on Engineered (R)-selective Transaminase [4]

Enzyme VariantRelative Catalytic Efficiency (kcat/KM)
Initial Variant (mut1)1.00
Quadruple Mutant (mut4)7.95

This table illustrates the significant improvement in catalytic efficiency that can be achieved through enzyme engineering.

Logical Troubleshooting Flow for Biocatalytic Synthesis

G Low Conversion or ee Low Conversion or ee Check Reaction Conditions Check Reaction Conditions Low Conversion or ee->Check Reaction Conditions Initial Step pH, Temp, Cofactors Optimal? pH, Temp, Cofactors Optimal? Check Reaction Conditions->pH, Temp, Cofactors Optimal? Optimize Conditions Optimize Conditions pH, Temp, Cofactors Optimal?->Optimize Conditions No Investigate Enzyme Investigate Enzyme pH, Temp, Cofactors Optimal?->Investigate Enzyme Yes Enzyme Activity Assay Enzyme Activity Assay Investigate Enzyme->Enzyme Activity Assay Low Activity? Low Activity? Enzyme Activity Assay->Low Activity? Consider Enzyme Engineering or Screening Consider Enzyme Engineering or Screening Low Activity?->Consider Enzyme Engineering or Screening Yes Check for Product Inhibition Check for Product Inhibition Low Activity?->Check for Product Inhibition No

Caption: A decision tree for troubleshooting low conversion or enantiomeric excess in biocatalytic synthesis.

Concluding Remarks

The synthesis of chirally pure 3-aminobutanol is a multifaceted challenge that requires careful consideration of the synthetic strategy, reaction conditions, and analytical methods. By understanding the underlying chemical principles and potential pitfalls of each approach, researchers can effectively troubleshoot and optimize their experiments to achieve the desired chiral purity. This guide provides a foundation for addressing common issues, but it is important to note that each specific experimental setup may require further tailored optimization.

References

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 2024.
  • A Comparative Guide to the Purity and Enantiomeric Excess Analysis of (R)-3-aminobutan-1-ol. Benchchem.
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Elsevier BV.
  • Application Notes and Protocols: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis. Benchchem.
  • A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Aminocyclobutanols. Benchchem.
  • An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Ingenta Connect, 2017.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL), 2019.
  • Preparation method of (R) -3-aminobutanol.
  • Preparation method of (R)-3-amino butanol.
  • A kind of separation detection method of 3-aminobutanol enantiomer.
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic chemistry, 2024.
  • Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT...
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 2014.
  • Synthesis method of (R) -3-aminobutanol.
  • Exploring the Synthesis and Applications of (R)-3-Amino-1-Butanol in Pharma. Benchchem, 2026.
  • A kind of method for preparing (R)-3-aminobutanol.
  • Determination of enantiomeric excess.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers, 2022.
  • Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 2026.

Sources

Troubleshooting

avoiding byproducts in the reduction of substituted cyclobutanones

Technical Support Center: Reduction of Substituted Cyclobutanones A Senior Application Scientist's Guide to Mitigating Byproduct Formation Welcome to the technical support center for synthetic chemists. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of Substituted Cyclobutanones

A Senior Application Scientist's Guide to Mitigating Byproduct Formation

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective reduction of substituted cyclobutanones. Cyclobutanol moieties are critical building blocks in medicinal chemistry and natural product synthesis, but their preparation via ketone reduction is often plagued by issues of stereocontrol and ring stability.

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic principles governing these reactions. By understanding the "why," you can more effectively troubleshoot unexpected results and rationally design experiments to achieve your desired outcome with high fidelity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reduction of substituted cyclobutanones, providing the core knowledge needed to approach this transformation.

Q1: What are the most common byproducts when reducing substituted cyclobutanones, and why do they form?

The two primary classes of byproducts are diastereomers of the desired cyclobutanol and products resulting from the cleavage of the cyclobutane ring.

  • Diastereomeric Byproducts: The most common issue is the formation of an unwanted stereoisomer (e.g., obtaining a mixture of cis and trans alcohols). The ratio of these isomers is determined by the trajectory of the hydride attack on the carbonyl. This facial selectivity is governed by a delicate balance of steric hindrance, torsional strain, and electronic effects imposed by the ring substituents.[1][2]

  • Ring-Opening Byproducts: Cyclobutanone possesses significant ring strain (~26 kcal/mol). Under harsh reaction conditions, such as those involving radical intermediates or strong Lewis acids, the C-C bonds of the ring can cleave to form more stable, linear products.[3][4][5] This is particularly a risk when the reaction mechanism has a radical or carbocation character.[6]

Q2: How do substituents on the cyclobutanone ring influence the stereochemical outcome of the reduction?

Substituents, particularly at the C3 position, are the primary directors of stereoselectivity. The reduction of 3-substituted cyclobutanones with various hydride reagents overwhelmingly favors the formation of the cis-cyclobutanol isomer, often with greater than 90% selectivity.[1][2][7][8]

This high cis-selectivity is primarily attributed to the minimization of torsional strain in the transition state, a rationale consistent with the Felkin-Anh model. The hydride reagent preferentially attacks the carbonyl carbon from the face opposite to the substituent (anti-facial attack) to avoid steric hindrance and unfavorable eclipsing interactions during the formation of the new C-H bond.[1][2] The electronic nature of the substituent can also play a role; for instance, repulsive electrostatic interactions can further disfavor a syn-facial attack.[1]

Q3: What are the most common reducing agents, and how does their bulkiness affect the reaction?

A variety of hydride reagents are used, from small, highly reactive agents to bulky, selective ones. Common examples include:

  • Sodium Borohydride (NaBH₄): A mild and versatile reagent, often the first choice for simple reductions.[9]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger, less selective reducing agent. Its high reactivity can sometimes lead to side reactions if other reducible functional groups are present.[10]

  • Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents (lithium or potassium tri-sec-butylborohydride) are sterically demanding and often provide very high levels of stereoselectivity in the reduction of cyclic ketones, typically by attacking from the less hindered face.[11]

  • Luche Reduction Conditions (NaBH₄ + CeCl₃): This system generates a "harder" borohydride species in situ. The cerium salt acts as a Lewis acid, activating the carbonyl group towards a 1,2-addition.[12][13][14] It is exceptionally mild and chemoselective, making it ideal for sensitive substrates.[15]

Interestingly, for 3-substituted cyclobutanones, the bulkiness of the hydride reagent often has a less dramatic impact on the cis/trans ratio than in corresponding cyclohexanone systems, with most reagents providing high selectivity for the cis product.[1][16]

Troubleshooting Guide: From Theory to Practice

This section is structured to address specific experimental problems.

Problem 1: My reduction is yielding a mixture of cis and trans alcohols. How can I increase the diastereoselectivity for the cis isomer?

This is a common challenge that can often be solved by fine-tuning the reaction conditions to amplify the inherent electronic and steric biases of the substrate.

Root Cause Analysis: The formation of the trans alcohol results from a syn-facial hydride attack (from the same face as the substituent). While generally disfavored, this pathway can become more competitive at higher temperatures or in certain solvents that may alter the conformation of the substrate or the aggregation state of the reducing agent.

Solutions:

  • Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) increases the energy difference between the competing transition states, amplifying the preference for the lower-energy pathway that leads to the cis product.[1][8] This is often the most effective and easiest parameter to adjust.

  • Decrease Solvent Polarity: Less polar solvents can enhance the inherent stereoselectivity. Highly polar solvents can coordinate with the counterion of the borohydride, reducing its interaction with the carbonyl oxygen and thus decreasing the electrophilicity of the carbonyl carbon.[1] Switching from methanol to a solvent like THF or diethyl ether may improve the cis:trans ratio.

  • Employ a Bulky Reducing Agent: While selectivity is often high regardless of the agent, switching to a sterically demanding reagent like L-Selectride® can enforce a stricter approach from the less hindered (anti) face, potentially pushing the diastereomeric ratio to >99:1.

Problem 2: How can I selectively synthesize the thermodynamically less-favored trans-cyclobutanol?

Direct reduction to the trans isomer is challenging because it requires overriding the strong intrinsic preference for cis formation. A multi-step approach is often more reliable.

Strategic Solution: Inversion of Stereochemistry

The most practical and field-proven method is a two-step sequence:

  • Highly Selective cis-Reduction: First, perform a reduction under conditions optimized for maximum cis selectivity (e.g., L-Selectride® at -78 °C) to generate the cis-cyclobutanol in high purity.

  • Mitsunobu Inversion: Subject the purified cis-alcohol to a Mitsunobu reaction. This reaction proceeds with a clean inversion of stereochemistry at the carbinol center, yielding the desired trans product. This method has been successfully used to access trans isomers with high selectivity.[7]

G

Problem 3: My reaction is producing significant ring-opened byproducts. How can I maintain the integrity of the cyclobutane ring?

The observation of linear byproducts indicates that the reaction conditions are too harsh for the strained four-membered ring.

Root Cause Analysis: Ring-opening is often initiated by single-electron transfer (SET) from the reducing agent to the ketone, forming a radical anion intermediate that can undergo C-C bond fragmentation. Highly reactive reagents like LiAlH₄ or reactions run at elevated temperatures are more prone to these pathways.

Solutions:

  • Switch to a Milder Reagent: Immediately replace aggressive reagents like LiAlH₄ with NaBH₄. Sodium borohydride has a lower reduction potential and is less likely to engage in SET pathways.

  • Utilize Luche Reduction Conditions: The Luche reduction (NaBH₄, CeCl₃ in methanol) is an excellent choice for preventing ring-opening.[12][13] The Ce³⁺ ion coordinates to the carbonyl oxygen, activating it for nucleophilic attack by the borohydride.[17] This mechanism is polar and avoids radical intermediates, thus preserving the ring structure. The conditions are also exceptionally mild.[15]

  • Ensure Low Temperatures: As with stereoselectivity, maintaining low temperatures throughout the addition and reaction time will disfavor higher-energy fragmentation pathways.

G

Validated Experimental Protocol: High-Selectivity Luche Reduction

This protocol describes the reduction of a generic 3-substituted cyclobutanone to the corresponding cis-cyclobutanol, minimizing both diastereomeric and ring-opened byproducts.

Objective: To achieve >95% cis-selectivity in the reduction of a 3-substituted cyclobutanone.

Materials:

  • 3-Substituted Cyclobutanone (1.0 eq)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Methanol (ACS Grade)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • 1 M aq. Hydrochloric Acid (HCl)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 3-substituted cyclobutanone (1.0 eq) and methanol (to make a 0.1 M solution). Stir until the ketone is fully dissolved.

  • Addition of Cerium Salt: Add CeCl₃·7H₂O (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become cloudy.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add NaBH₄ (1.1 eq) slowly and in small portions over 10-15 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 1 hour.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aq. NH₄Cl.

  • Workup:

    • Allow the mixture to warm to room temperature. If the solution is basic, acidify to ~pH 5-6 with 1 M HCl.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude alcohol product by flash column chromatography on silica gel. Analyze the cis:trans ratio of the purified product by ¹H NMR spectroscopy or GC.

Data Summary: Influence of Conditions on Stereoselectivity

The following table summarizes typical outcomes for the reduction of 3-phenylcyclobutanone, illustrating the principles discussed.

Reducing AgentSolventTemp. (°C)Predominant IsomerTypical cis:trans Ratio
NaBH₄Methanol0cis92:8
LiAlH₄THF0cis94:6
NaBH₄ / CeCl₃Methanol0cis95:5
L-Selectride®THF-78cis>98:2

Data compiled and generalized from experimental results reported in the literature.[1][16]

References

  • Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]

  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. Retrieved from [Link]

  • Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1028. [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective reductions of substituted cyclobutanones: a comparison between experiment and DFT calculations. Retrieved from [Link]

  • ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]

  • Ma, D., et al. (2016). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. [Link]

  • RSC Publishing. (n.d.). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications. [Link]

  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Luche Reduction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. [Link]

  • Name-Reaction.com. (n.d.). Luche Reduction. Retrieved from [Link]

  • ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Retrieved from [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Cis- and Trans-3-(Aminomethyl)cyclobutanol Hydrochloride: A Guide for Researchers

In the landscape of contemporary drug discovery and development, the nuanced structural variations between stereoisomers can precipitate profound differences in pharmacological activity, efficacy, and safety profiles. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the nuanced structural variations between stereoisomers can precipitate profound differences in pharmacological activity, efficacy, and safety profiles. This guide provides an in-depth comparative analysis of cis- and trans-3-(aminomethyl)cyclobutanol hydrochloride, two stereoisomers whose distinct spatial arrangements are hypothesized to significantly influence their biological performance. While direct comparative efficacy studies on these specific molecules are not extensively published, this guide synthesizes existing knowledge on structurally related cyclobutane derivatives to present a robust framework for their evaluation, with a particular focus on their potential as modulators of the γ-aminobutyric acid (GABA) system.

The rigid, puckered conformation of the cyclobutane ring offers a unique scaffold in medicinal chemistry, capable of conferring improved potency, selectivity, and pharmacokinetic properties.[1][2] It is within this context that we explore the potential divergent activities of the cis and trans isomers of 3-(aminomethyl)cyclobutanol hydrochloride.

Structural and Conformational Considerations: The Foundation of Differential Efficacy

The fundamental difference between the cis and trans isomers lies in the spatial orientation of the aminomethyl and hydroxyl groups relative to the plane of the cyclobutane ring. In the cis isomer, these functional groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle distinction has significant implications for how each molecule can interact with a biological target.

The constrained nature of the cyclobutane ring fixes the pharmacophoric elements in specific orientations. It is plausible that the cis configuration allows for a more favorable binding interaction with a target receptor, such as a GABA receptor, where the relative positioning of the amine and alcohol moieties might mimic the endogenous ligand more effectively. Conversely, the "pinning back" of the polar groups in the trans isomer could lead to unfavorable steric interactions at the active site, diminishing its biological activity.[3] This hypothesis is supported by studies on analogous compounds like cis- and trans-3-aminocyclobutane-1-carboxylic acid, where the cis isomer demonstrated significantly greater GABA-like activity.[3]

Hypothesized Biological Target and Mechanism of Action: GABA Receptor Modulation

Based on the structural similarity to known GABA analogues, a primary hypothesized target for these compounds is the GABA receptor system, which is the principal inhibitory neurotransmitter system in the central nervous system.[4] GABA receptors are crucial in maintaining the balance between neuronal excitation and inhibition, and their modulation is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders.[5][6]

The proposed mechanism of action involves the binding of these cyclobutane derivatives to GABA receptors, potentially acting as agonists or allosteric modulators.[4] The efficacy of this interaction is predicted to be highly dependent on the stereochemistry of the ligand.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA Receptor GABA->GABA_R Binds Compound Cis/Trans Isomer Compound->GABA_R Binds (Hypothesized) Ion_Channel Cl- Channel Opening GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization

Caption: Hypothesized interaction with the GABAergic synapse.

Comparative Efficacy Evaluation: Proposed Experimental Protocols

To empirically determine the comparative efficacy of cis- and trans-3-(aminomethyl)cyclobutanol hydrochloride, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

1. Radioligand Binding Assay for GABA Receptor Affinity

This assay will determine the binding affinity of each isomer to GABA receptors.

  • Objective: To quantify the equilibrium dissociation constant (Ki) of each isomer for GABAA and GABAB receptors.

  • Methodology:

    • Prepare rat brain membrane homogenates.

    • Incubate the membranes with a known concentration of a radiolabeled GABA receptor ligand (e.g., [3H]muscimol for GABAA, [3H]baclofen for GABAB).

    • Add increasing concentrations of the unlabeled cis or trans isomer.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

2. Electrophysiological Assay for GABA Receptor Function

This assay will assess the functional activity of each isomer at GABA receptors.

  • Objective: To determine if the isomers act as agonists, antagonists, or allosteric modulators of GABAA receptors expressed in Xenopus oocytes.

  • Methodology:

    • Inject Xenopus oocytes with cRNA encoding for GABAA receptor subunits.

    • After 2-5 days of expression, perform two-electrode voltage-clamp recordings.

    • Apply GABA to elicit a baseline current response.

    • Apply increasing concentrations of the cis or trans isomer alone to test for agonism.

    • Co-apply the isomers with GABA to test for allosteric modulation or antagonism.

    • Measure the changes in chloride current to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental_Workflow start Start: Isomer Synthesis and Purification in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo binding_assay Radioligand Binding Assay (GABA Receptor Affinity) in_vitro->binding_assay electro_assay Electrophysiology Assay (GABA Receptor Function) in_vitro->electro_assay data_analysis Data Analysis and Efficacy Comparison binding_assay->data_analysis electro_assay->data_analysis locomotor_activity Locomotor Activity Test (Sedative Effects) in_vivo->locomotor_activity elevated_plus_maze Elevated Plus Maze (Anxiolytic Effects) in_vivo->elevated_plus_maze locomotor_activity->data_analysis elevated_plus_maze->data_analysis end Conclusion data_analysis->end

Sources

Comparative

Comparative Analysis of Cyclobutane and Cyclopentane Scaffolds in Medicinal Chemistry

Executive Summary In modern drug discovery, saturated carbocycles are pivotal for modulating physicochemical properties without adding excessive molecular weight. This guide provides a technical comparison between cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, saturated carbocycles are pivotal for modulating physicochemical properties without adding excessive molecular weight. This guide provides a technical comparison between cyclobutane and cyclopentane scaffolds.[1][2] While often treated interchangeably as hydrophobic spacers, their distinct ring strain energies, conformational landscapes, and metabolic profiles dictate divergent applications.[3]

Key Verdict:

  • Cyclobutane is the superior choice for metabolic hardening and rigid conformational locking due to high ring strain (~26.3 kcal/mol) and increased C-H bond s-character.

  • Cyclopentane serves as a "neutral" lipophilic spacer with low strain (~6.2 kcal/mol), mimicking flexible alkyl chains while reducing entropic penalties, but is generally more susceptible to CYP450 oxidation than cyclobutane.

Structural & Physicochemical Fundamentals

The utility of these rings stems from their geometric differences. Cyclobutane is not merely a "smaller" cyclopentane; it is a highly strained, electronically distinct entity.[2][3]

Comparative Properties Table
FeatureCyclobutane (

)
Cyclopentane (

)
Impact on Drug Design
Ring Strain Energy ~26.3 kcal/mol~6.2 kcal/molCyclobutane is more rigid; harder to synthesize but metabolically robust.
Bond Angles (Avg) ~88°~108°Cyclopentane mimics ideal tetrahedral geometry (

); Cyclobutane distorts it.[4][5][6]
Dominant Conformation Puckered ("Butterfly")Envelope / Half-ChairCyclobutane offers a unique "exit vector" for substituents compared to the flexible envelope of

.
C-H Bond Character Higher s-characterHigh p-character (Alkane-like)Cyclobutane C-H bonds are stronger and less acidic, resisting radical abstraction.
Lipophilicity (

LogP)
Lower incrementHigher incrementCyclobutane is slightly less lipophilic due to compact electron density.
Conformational Landscape Visualization

The following diagram illustrates the energy and geometric relationship between these scaffolds.

RingDynamics cluster_C4 Cyclobutane (High Strain) cluster_C5 Cyclopentane (Low Strain) C4_State Puckered Conformation (Butterfly) ~25-30° Dihedral C4_Effect Rigid Exit Vectors (1,3-trans = Linear) C4_State->C4_Effect Minimizes Steric Clash C5_State Envelope Conformation Pseudorotation C5_Effect Flexible Spacer (Mimics Alkyl Chain) C5_State->C5_Effect Low Energy Barrier Strain Ring Strain Energy Strain->C4_State ~26.3 kcal/mol (High Barrier) Strain->C5_State ~6.2 kcal/mol (Low Barrier)

Figure 1: Conformational dynamics and strain energy comparison. Cyclobutane's high strain imposes rigidity, while cyclopentane undergoes rapid pseudorotation.

Metabolic Stability & Pharmacokinetics[7][8][9][10]

A critical differentiator is metabolic stability.[7] The "Magic Methyl" effect is well-known, but the "Strained Ring Effect" is equally powerful.

The Mechanism of Stability

Metabolism by Cytochrome P450 (CYP) typically involves Hydrogen Atom Transfer (HAT). The rate of this step depends on the Bond Dissociation Energy (BDE) of the C-H bond.

  • Cyclobutane: To relieve ring strain, the carbon skeleton adopts significant

    
    -character in C-C bonds.[3][8] By conservation of orbital character, the exocyclic C-H bonds gain 
    
    
    
    -character
    .
    • Result: Stronger C-H bonds (

      
       kcal/mol) 
      
      
      
      Slower CYP oxidation.
  • Cyclopentane: The hybridization is nearly ideal

    
    . The C-H bonds are typical secondary alkyl bonds (~95 kcal/mol).
    
    • Result: Prone to hydroxylation, similar to linear pentane.

Case Study: Bioisosteric Replacement in Butenafine Analogs

Recent studies (e.g., JACS Au 2024) compared


-cyclobutane and 

-cyclopentane/alkane analogs.
Compound ScaffoldIntrinsic Clearance (

)
Interpretation
Linear Alkyl / tert-butyl HighRapid oxidation of susceptible methyls.
Cyclopentane Analog ModerateRing oxidation occurs; pseudorotation exposes H-atoms.
Cyclobutane Analog Low High s-character protects C-H bonds; rigid puckering sterically hinders CYP heme access.

Experimental Protocols

To validate these properties in your own drug candidates, the following protocols are recommended.

Protocol A: Synthesis of Cyclobutane Scaffolds ([2+2] Photocycloaddition)

Note: Cyclobutane formation is non-trivial compared to cyclopentane (which uses standard Dieckmann condensation or RCM).

  • Reagents: Olefin substrate, UV light source (Hg lamp or LED), sensitizer (e.g., Acetophenone).

  • Setup: Degas solvent (Acetonitrile or DCM) thoroughly to remove oxygen (triplet quencher).

  • Irradiation: Irradiate at

    
     of the sensitizer.
    
  • Purification: Isolate the cis/trans isomers via silica chromatography. Cyclobutanes often separate well due to distinct dipole moments caused by the fixed pucker.

Protocol B: Microsomal Stability Assay (Hlm/Mlm)

This assay quantifies the metabolic superiority of the cyclobutane scaffold.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase).
    
  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Diclofenac).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to microsomes. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH solution to start the reaction.[7]

    • Control: Run a parallel plate without NADPH to check for chemical instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Decision Framework for Lead Optimization

Use this logic flow to select the appropriate ring system for your candidate.

OptimizationLogic Start Lead Optimization: Replacing Alkyl Chain CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckConf Is Target Pocket Narrow/Rigid? CheckMetab->CheckConf No (Stable) UseC4 Select CYCLOBUTANE (Metabolic Hardening + Rigid) CheckMetab->UseC4 Yes (High Clearance) CheckConf->UseC4 Yes (Needs Lock) UseC5 Select CYCLOPENTANE (Space Filling + Flexible) CheckConf->UseC5 No (Needs Induced Fit)

Figure 2: Decision tree for scaffold selection based on metabolic and structural requirements.

References

  • Mykhailiuk, P. K., et al. (2024).[3][9] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". JACS Au. Available at: [Link]
    
  • Van der Kolk, M. R., et al. (2022).[10] "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem. Available at: [Link]

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry". Angewandte Chemie International Edition.
  • Creative Bioarray. "Microsomal Stability Assay Protocol". Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Cyclobutane Derivatives Against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating a pressing need for no...

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating a pressing need for novel chemical scaffolds with unique mechanisms of action. This guide provides a comparative analysis of an emerging class of compounds—cyclobutane derivatives—as potential anti-tubercular agents. We will objectively compare their performance with alternative therapeutics, provide supporting experimental data from recent literature, and detail the methodologies required for their evaluation.

The Rationale for Novel Scaffolds: Introducing Cyclobutane Derivatives

The four-membered carbocyclic ring of cyclobutane offers a rigid, three-dimensional scaffold that is underexplored in medicinal chemistry compared to more common five- and six-membered rings. This structural rigidity can provide precise orientation of functional groups for optimal target binding, potentially leading to high potency and specificity. Recent high-throughput screening campaigns have identified cyclobutane-containing compounds, such as phenylcyclobutane carboxamides, as potent inhibitors of Mtb growth[1]. These findings suggest that the cyclobutane core can serve as a valuable starting point for the development of a new generation of anti-tubercular drugs.

Comparative In Vitro Efficacy Analysis

The primary measure of a compound's direct activity against Mtb is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Studies have identified several cyclobutane derivatives with significant potency.

One study investigated a series of cyclobutane-functionalized fatty acids and found several analogs with potent activity against Mtb, with MIC values at or below those of the established drugs D-cycloserine and isoniazid[2]. Another high-throughput screen identified a class of phenylcyclobutane carboxamides that demonstrated strong inhibition of Mtb growth[1].

For context, their performance can be compared to standard first-line drugs and other novel agents.

Compound/Class Target/Mechanism of Action MIC against Mtb H37Rv (µg/mL) Reference
Isoniazid (INH) Mycolic Acid Synthesis (InhA)0.02 - 0.06[3]
Rifampicin (RIF) RNA Synthesis (RpoB)0.05 - 0.1[4]
Phenylcyclobutane Carboxamides Mycolic Acid Transport (MmpL3)0.1 - 1.0 (Representative molecules)[1]
Cyclobutane-Functionalized Fatty Acids Fatty Acid Metabolism (Presumed)≤ 3.13 (Most potent analogs)[2]
Bedaquiline ATP Synthase0.03 - 0.06[5]

Note: MIC values can vary based on specific assay conditions.

Proposed Mechanism of Action: Targeting the MmpL3 Transporter

A critical step in drug development is identifying the molecular target to understand the mechanism of action and anticipate resistance pathways. For the phenylcyclobutane carboxamide series, resistance was mapped to mutations in the gene for MmpL3 [1].

MmpL3 is an essential membrane transporter responsible for exporting trehalose monomycolate—a key precursor for mycolic acid synthesis—across the inner membrane. Inhibition of MmpL3 disrupts the formation of the outer mycomembrane, a structure critical for the survival and virulence of Mtb[1][6]. This makes MmpL3 a highly attractive drug target, and its inhibition by a novel cyclobutane scaffold is a promising development.

MmpL3_Inhibition_Pathway cluster_inner_membrane Mtb Inner Membrane cluster_periplasm Periplasm MMPL3 MmpL3 Transporter TMM_out TMM - Periplasm MMPL3->TMM_out TMM_in Trehalose Monomycolate (TMM) - Cytoplasm TMM_in->MMPL3 Mycomembrane Mycomembrane Assembly TMM_out->Mycomembrane Precursor for Cyclobutane Phenylcyclobutane Carboxamide Derivative Cyclobutane->MMPL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by a cyclobutane derivative.

Selectivity and Cytotoxicity Profile

An effective antimicrobial agent must selectively target the pathogen while exhibiting minimal toxicity to host cells. This is quantified by the Selectivity Index (SI), the ratio of cytotoxicity (IC50) to antimicrobial activity (MIC). A higher SI value indicates greater selectivity.

Compound/Class Cytotoxicity (IC50 on HepG2 cells, µM) MIC (µM) Selectivity Index (SI = IC50/MIC) Reference
Phenylcyclobutane Carboxamide (Lead) > 50~0.3> 167[1]
Pyridyl Chalcone (Example Novel Agent) 158.9~1.7[7]

The high selectivity index observed for lead phenylcyclobutane carboxamides suggests a promising safety profile, a critical attribute for progression into preclinical development[1].

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing via Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis H37Rv.

Expert Rationale: The MABA is a widely used, reliable, and low-cost colorimetric assay for Mtb susceptibility testing. It relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink resorufin by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change[8][9].

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Media: Use Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Compound Dilution: a. In a 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells. b. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: a. Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). b. Dilute the culture to a turbidity matching a McFarland standard of 1.0. Further dilute this suspension 1:20 in broth.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free well as a growth control.

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 7 days.

  • Assay Development: a. Prepare a fresh solution of Alamar Blue reagent and 20% Tween 80 (1:1 ratio). b. Add 30 µL of this mixture to each well. c. Re-incubate the plate for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth)[9][10].

Protocol 2: Mammalian Cell Cytotoxicity via MTT Assay

This protocol determines the concentration of a compound that inhibits 50% of metabolic activity (IC50) in a mammalian cell line (e.g., HepG2 or Vero cells), serving as a measure of cytotoxicity.

Expert Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically[11][12]. The XTT assay is a similar alternative that produces a water-soluble formazan, simplifying the protocol[13].

Step-by-Step Methodology:

  • Cell Seeding: a. Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). b. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of ~1 x 10^4 cells/well. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (blank). c. Incubate for 48-72 hours.

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. c. Gently pipette to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of the plate at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The identification of cyclobutane derivatives, particularly phenylcyclobutane carboxamides, as potent and selective inhibitors of Mtb represents a significant advancement in the search for new anti-tubercular agents[1]. Their novel mechanism of action, targeting the essential MmpL3 transporter, is particularly encouraging as it may circumvent existing resistance mechanisms.

The next critical steps involve:

  • Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating optimized leads in established murine models of tuberculosis to assess their ability to reduce bacterial load in the lungs and spleen[4][14][15].

  • Mechanism Validation: Further biochemical and genetic studies to confirm MmpL3 as the direct target and explore potential off-target effects.

References

  • Nuermberger, E. (2010). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sinha, P. (2007). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. Available at: [Link]

  • OpenRead. (n.d.). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Available at: [Link]

  • Frontiers. (2021). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Available at: [Link]

  • Lenaerts, A. J. (2005). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). Available at: [Link]

  • Zhang, T. (2018). The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development. Cellular & Molecular Biology Letters. Available at: [Link]

  • Yajko, D. M. (1995). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. Available at: [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of new anti-TB drugs and their aside effects. Available at: [Link]

  • Immunopaedia. (2016). Targeting essential TB enzyme may lead to novel treatments. Available at: [Link]

  • Brieflands. (n.d.). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Available at: [Link]

  • Progress in Pharmaceutical Sciences. (2024). Progress of anti-tuberculosis drug targets and novel therapeutic strategies. Available at: [Link]

  • Wang, F. (2021). The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery. Biochemical Society Transactions. Available at: [Link]

  • Ronning, D. R. (2015). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubMed. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Available at: [Link]

  • Bentham Science. (2024). Design of Cyclobut-3-Ene-1,2 Dione Derivatives as Anti-tubercular Agents. Available at: [Link]

  • PubMed. (2011). Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. Available at: [Link]

  • PubMed. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][4][14]oxaborol-1(3H)-ol (GSK656). Available at: [Link]

  • MDPI. (2019). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available at: [Link]

  • MDPI. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

  • American Society for Microbiology. (2018). Compounds with Potential Activity against Mycobacterium tuberculosis. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. Available at: [Link]

  • Ray, P. C. (2022). Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening. Scientific Reports. Available at: [Link]

  • Nature. (2024). Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 3-(Aminomethyl)cyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Aminomethyl)cyclobutanol hydrochloride is a key building block in medicinal chemistry, valued for its rigid, four-membered ring structure th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclobutanol hydrochloride is a key building block in medicinal chemistry, valued for its rigid, four-membered ring structure that can introduce unique conformational constraints into drug candidates. Its synthesis can result in a mixture of cis and trans isomers, the precise structural elucidation of which is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of synthesized 3-(Aminomethyl)cyclobutanol hydrochloride, with a focus on distinguishing between the cis and trans diastereomers. We will also compare its structural features with those of its five- and six-membered ring counterparts, namely 3-(aminomethyl)cyclopentanol hydrochloride and 4-(aminomethyl)cyclohexanol hydrochloride.

The Imperative of Structural Validation

The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclobutane ring dictates the molecule's three-dimensional shape and its ability to interact with biological targets. Incorrect stereochemistry can lead to a complete loss of activity or even undesired biological consequences. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of safe and effective drug development.

A multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation.

The Validation Workflow: A Step-by-Step Approach

The following workflow outlines the key experiments for the comprehensive structural validation of 3-(Aminomethyl)cyclobutanol hydrochloride.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Product (Crude Mixture) Purification Chromatography / Recrystallization Synthesis->Purification Isolate Isomers NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Primary Structure & Stereochemistry IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Confirmation Structure Confirmed (cis/trans isomer identified) NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 1: A generalized workflow for the structural validation of synthesized 3-(Aminomethyl)cyclobutanol hydrochloride.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For 3-(Aminomethyl)cyclobutanol hydrochloride, both ¹H and ¹³C NMR are crucial.

Sample Preparation: Dissolve approximately 5-10 mg of the purified hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₃⁺).

¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative for determining the cis/trans stereochemistry.

  • Expected Signals:

    • Cyclobutane ring protons: A complex multiplet pattern in the upfield region. The protons attached to the carbons bearing the aminomethyl and hydroxyl groups will appear at a lower field due to the electron-withdrawing effects of these substituents.

    • Aminomethyl protons (-CH₂-NH₃⁺): A signal, typically a triplet or a multiplet, adjacent to the ammonium group.

    • Hydroxyl proton (-OH): The chemical shift of this proton is highly dependent on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the signal will disappear.

    • Ammonium protons (-NH₃⁺): Similar to the hydroxyl proton, these are exchangeable and their signal may be broad or absent in protic solvents.

¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information about the number of different carbon environments in the molecule. This helps to confirm the overall carbon skeleton.

  • Expected Signals:

    • Cyclobutane ring carbons: Signals in the aliphatic region of the spectrum. The carbons bonded to the aminomethyl and hydroxyl groups will be shifted downfield.

    • Aminomethyl carbon (-CH₂-NH₃⁺): A distinct signal in the aliphatic region.

2D NMR Techniques (COSY and HSQC):

  • Rationale:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a mull.

Expected Absorptions:

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (ammonium): A broad band in the region of 2800-3200 cm⁻¹, often with multiple peaks.

  • C-H stretch (alkane): Sharp peaks in the region of 2850-3000 cm⁻¹.

  • C-O stretch (alcohol): A strong band in the region of 1000-1200 cm⁻¹.

  • N-H bend (ammonium): A medium to strong band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.

Expected Results:

  • Molecular Ion Peak: In positive ion mode, the base peak is expected to correspond to the protonated molecule [M+H]⁺, where M is the free base 3-(Aminomethyl)cyclobutanol. For C₅H₁₁NO, the expected exact mass of the protonated molecule is approximately 102.0919 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for similar molecules include the loss of water (H₂O) or ammonia (NH₃).

Comparative Analysis: Distinguishing Isomers and Analogs

The key to validating the structure of synthesized 3-(Aminomethyl)cyclobutanol hydrochloride lies in the detailed analysis of its spectroscopic data and comparison with that of its potential isomers and analogs.

Figure 2: Structures of the cis and trans isomers of 3-(Aminomethyl)cyclobutanol and its cyclopentanol and cyclohexanol analogs.

Distinguishing cis and trans Isomers of 3-(Aminomethyl)cyclobutanol Hydrochloride

The primary distinction between the cis and trans isomers lies in the relative orientation of the substituents on the cyclobutane ring, which significantly impacts the ¹H NMR spectrum.

Spectroscopic Feature Expected Difference between cis and trans Isomers Rationale
¹H NMR: Coupling Constants (J) The vicinal coupling constants (³JHH) between the protons on the cyclobutane ring will differ. Generally, trans isomers exhibit larger coupling constants between vicinal axial-axial protons compared to the axial-equatorial or equatorial-equatorial couplings more prevalent in cis isomers.The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons (Karplus relationship). The more rigid chair-like or puckered conformations of cyclobutane derivatives lead to distinct dihedral angles for cis and trans isomers.
¹H NMR: Chemical Shifts The chemical shifts of the ring protons can differ due to anisotropic effects from the substituents. The spatial proximity of a proton to an electronegative group in one isomer but not the other will cause a downfield shift.The magnetic environment of each proton is influenced by the orientation of nearby functional groups.
¹³C NMR: Chemical Shifts The chemical shifts of the cyclobutane ring carbons may show subtle differences due to steric compression (gamma-gauche effect). In the cis isomer, steric hindrance between the substituents can cause an upfield shift of the involved carbons compared to the trans isomer.Steric interactions can shield the carbon nuclei, leading to a shift to a higher magnetic field (lower ppm value).
IR Spectroscopy The fingerprint region (below 1500 cm⁻¹) may show differences in the C-C and C-H bending vibrations due to the different symmetry of the cis and trans molecules.The overall symmetry of the molecule influences which vibrational modes are IR-active.
Physical Properties Melting points and chromatographic retention times will likely differ between the two isomers.The different packing efficiencies in the crystal lattice (trans isomers often pack better and have higher melting points) and different polarities affect their interaction with stationary phases in chromatography.

Table 1: Key Spectroscopic and Physical Differences for Distinguishing cis and trans Isomers.

Comparison with Cyclopentanol and Cyclohexanol Analogs

Expanding the comparison to include the five- and six-membered ring analogs provides valuable context for understanding the influence of ring size on the spectroscopic properties.

Compound Ring Conformation Expected ¹H NMR Features Expected ¹³C NMR Features
3-(Aminomethyl)cyclobutanol Puckered (non-planar)Complex multiplets due to restricted rotation and varying dihedral angles.Ring carbon signals are generally at a higher field (more shielded) compared to open-chain alkanes due to ring strain.
3-(Aminomethyl)cyclopentanol Envelope or TwistMore conformational flexibility than cyclobutane, leading to potentially broader signals or an average of conformations.Ring carbon signals are at a slightly lower field than cyclobutane due to less ring strain.
4-(Aminomethyl)cyclohexanol Chair (predominantly)Well-defined axial and equatorial proton signals with distinct coupling constants. The chair-chair interconversion can be observed at different temperatures.Clear separation of axial and equatorial carbon signals, with equatorial substituents generally causing a downfield shift on the attached carbon.

Table 2: Comparative Spectroscopic Features of Aminomethylcycloalkanols with Varying Ring Sizes.

Conclusion

The definitive structural validation of synthesized 3-(Aminomethyl)cyclobutanol hydrochloride is a critical undertaking that necessitates a synergistic application of modern analytical techniques. Through careful analysis of ¹H and ¹³C NMR, IR, and mass spectrometry data, and by comparing these findings against those of its stereoisomer and cyclic analogs, researchers can confidently ascertain the precise structure of their synthesized compound. This rigorous approach ensures the integrity of subsequent research and development efforts, ultimately contributing to the creation of safer and more effective pharmaceuticals.

References

  • This guide is a synthesis of established principles in organic spectroscopy and does not rely on specific external articles for its core methodology. The interpretation of NMR, IR, and MS data for small organic molecules is a fundamental aspect of organic chemistry education and practice. For foundational knowledge, readers are encouraged to consult standard organic chemistry and spectroscopy textbooks.
Validation

Comparative Guide: Synthetic Routes for 3-Aminocyclobutanol Derivatives

Executive Summary & Strategic Analysis 3-Aminocyclobutanol is a high-value "privileged scaffold" in medicinal chemistry, offering a rigid, sp³-rich geometry that allows precise vectoring of substituents in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Aminocyclobutanol is a high-value "privileged scaffold" in medicinal chemistry, offering a rigid, sp³-rich geometry that allows precise vectoring of substituents in kinase inhibitors and GPCR ligands. The core synthetic challenge lies in controlling the cis/trans stereochemistry across the strained cyclobutane ring.

Unlike cyclohexane systems, where axial/equatorial distinctions are clear, cyclobutane derivatives exist in puckered conformations. The "puckering effect" dictates that nucleophilic attack on 3-substituted cyclobutanones is highly stereoselective, predominantly yielding the cis-isomer . Consequently, accessing the trans-isomer requires strategic inversion steps.

This guide compares the three dominant synthetic strategies:

  • The Curtius/Reduction Route (Route A): The industry standard for cis-isomers.

  • The Mitsunobu Inversion Route (Route B): The primary method for accessing trans-isomers.

  • The [2+2] Cycloaddition Route (Route C): A niche approach for highly substituted derivatives.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Curtius + Reduction Route B: Mitsunobu Inversion Route C: [2+2] Cycloaddition
Primary Target Cis -3-aminocyclobutanolTrans -3-aminocyclobutanolComplex/Substituted derivatives
Starting Material 3-Oxocyclobutanecarboxylic acidCis-3-aminocyclobutanolKetenes + Enol ethers
Stereoselectivity High (>90:10 cis:trans)High (>95% trans via inversion)Variable (Regio- & stereocontrol difficult)
Scalability High (Multi-kg batches reported)Moderate (Reagents expensive)Low (Photochemical limits)
Safety Profile Caution: Acyl azide intermediates (Explosion hazard)Good (Standard reagents)High (UV light/High pressure)
Atom Economy GoodPoor (Stoichiometric DEAD/PPh3)Excellent
Decision Matrix
  • Choose Route A if you need the cis-isomer or a scalable entry to the general scaffold.

  • Choose Route B if the trans-isomer is strictly required for SAR (Structure-Activity Relationship) studies.

  • Choose Route C only if you need quaternary centers at the 2/4 positions.

Detailed Synthetic Protocols

Route A: The Standard "Cis-Selective" Pathway

Mechanism: This route relies on the inherent facial bias of the cyclobutanone ring. Hydride reducing agents (NaBH₄, L-Selectride) attack the ketone from the less hindered "anti" face relative to the substituent at C3, forcing the hydroxyl group into the cis position (syn to the amine).

Step 1: Curtius Rearrangement

Transforming the acid to the protected amine.

  • Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Triethylamine (1.1 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), tert-Butanol (solvent/nucleophile).

  • Procedure:

    • Dissolve acid in dry toluene/t-BuOH. Add Et₃N and DPPA at 0°C.

    • Stir at RT for 1h, then heat to 80°C (Caution: N₂ evolution).

    • The intermediate isocyanate is trapped by t-BuOH to form 3-(Boc-amino)cyclobutanone .

    • Safety Note: Do not concentrate acyl azide intermediates to dryness.

Step 2: Stereoselective Reduction

The critical stereodefining step.

  • Reagents: 3-(Boc-amino)cyclobutanone, NaBH₄ (1.5 eq), Methanol.

  • Procedure:

    • Cool solution of ketone in MeOH to -78°C (or 0°C for scale).

    • Add NaBH₄ portion-wise.

    • Outcome: The hydride attacks anti to the bulky Boc-amino group.

    • Result: Cis-3-(Boc-amino)cyclobutanol (>90% dr).

Route B: Accessing the Trans-Isomer via Inversion

Mechanism: Since direct reduction yields cis, the trans isomer is best made by inverting the cis-alcohol using the Mitsunobu reaction.

  • Reagents: Cis-3-(Boc-amino)cyclobutanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (PNBA).

  • Procedure:

    • Dissolve cis-alcohol, PPh₃, and PNBA in THF.

    • Add DIAD dropwise at 0°C.

    • The alcohol oxygen attacks the phosphorus, becoming a leaving group. The benzoate nucleophile attacks from the back, inverting the center.

    • Hydrolysis: Treat the intermediate ester with LiOH/MeOH to release Trans-3-(Boc-amino)cyclobutanol .

Visualizing the Pathways

The following diagram illustrates the divergence in synthesis controlled by the reduction step and the subsequent inversion.

SyntheticPathways Start 3-Oxocyclobutane- carboxylic acid Curtius Curtius Rearrangement (DPPA, tBuOH) Start->Curtius Ketone 3-(Boc-amino)cyclobutanone Curtius->Ketone Reduction Hydride Reduction (NaBH4 or L-Selectride) Ketone->Reduction Anti-facial Attack CisProduct CIS-3-(Boc-amino)cyclobutanol (Major Product >90%) Reduction->CisProduct Kinetic Control Mitsunobu Mitsunobu Inversion (DIAD, PPh3, ArCOOH) CisProduct->Mitsunobu Stereoinversion TransProduct TRANS-3-(Boc-amino)cyclobutanol Hydrolysis Hydrolysis (LiOH) Mitsunobu->Hydrolysis Hydrolysis->TransProduct

Figure 1: Divergent synthetic pathways for cis- and trans-3-aminocyclobutanol. Note that direct reduction favors the cis-isomer due to ring puckering.

Critical Troubleshooting & E-E-A-T Insights

Stereocontrol Mechanism: The "Puckering" Effect

Unlike cyclohexane, cyclobutane is not flat; it exists in a puckered conformation to relieve torsional strain.

  • The Rule: In 3-substituted cyclobutanones, the substituent prefers the "equatorial-like" position.

  • The Attack: A hydride reagent (nucleophile) attacks from the "axial-like" trajectory (anti-facial) to avoid torsional strain with the α-hydrogens.

  • The Result: This trajectory places the incoming hydrogen trans to the C3-substituent, forcing the new hydroxyl group cis .

Safety in Scale-Up
  • Azide Management: In Route A, the acyl azide intermediate is potentially explosive. On a kilogram scale, flow chemistry is recommended for the Curtius step to minimize the active volume of hazardous intermediate [1].

  • Thermal Runaway: The decomposition of the acyl azide to isocyanate is exothermic. Controlled heating rates are mandatory.

Analytical Validation[1]
  • NMR Distinction:

    • Cis-isomer: The methine proton at C1 (H-C-OH) typically appears as a quintet (or tt) with J ≈ 7-8 Hz.

    • Trans-isomer: The methine proton often appears as a broader multiplet with different coupling constants due to the change in ring puckering.

  • NOESY: Strong NOE correlations between H1 and H3 confirm the cis relationship (since the ring brings 1,3-diaxial-like protons close together in the cis-isomer).

References

  • Process Development of 3-Oxocyclobutanecarboxylic Acid: Title: Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.[1] Source: ACS Green Chemistry Institute. URL:[Link] (General reference to green process methodology for this scaffold).

  • Stereoselective Reduction of Cyclobutanones: Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source:J. Org.[2] Chem. 2020, 85, 12, 7817–7829. URL:[Link]

  • Curtius Rearrangement Safety & Applications: Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[3] Source:J. Med. Chem. (PMC Review). URL:[Link]

  • Title: Synthesis method of trans-3-aminocyclobutanol (Patent CN112608243A).

Sources

Comparative

Assessing the Metabolic Stability of Cyclobutane-Containing Drugs

A Comparative Technical Guide for Medicinal Chemists Executive Summary: The Cyclobutane Advantage In modern drug design, the cyclobutane ring has emerged as a high-value bioisostere, particularly when replacing metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Cyclobutane Advantage

In modern drug design, the cyclobutane ring has emerged as a high-value bioisostere, particularly when replacing metabolically labile gem-dimethyl groups or lipophilic aryl moieties. While the ring introduces significant strain energy (~26.3 kcal/mol), it often confers superior metabolic stability compared to its aliphatic counterparts.

This guide provides a technical framework for assessing the metabolic performance of cyclobutane-containing candidates. It contrasts them with standard alternatives (gem-dimethyl, cyclopentane) and details the experimental workflows required to validate their stability in early-stage discovery.

Comparative Analysis: Cyclobutane vs. Alternatives

The "Tie-Back" Strategy: Gem-Dimethyl vs. Cyclobutane

A primary metabolic liability in lead compounds is the oxidation of exposed methyl groups (typically


-oxidation) by Cytochrome P450 (CYP) enzymes. The gem-dimethyl  motif, while useful for solubility, often presents accessible primary C-H bonds that serve as "soft spots" for rapid hydroxylation.

Replacing a gem-dimethyl group with a cyclobutane ring ("tying back" the methyls) alters the metabolic profile through two mechanisms:

  • Hybridization Change: Cyclobutane C-H bonds possess higher

    
    -character due to ring strain, theoretically increasing bond dissociation energy (BDE) and resistance to homolytic cleavage by the CYP Compound I radical [1].
    
  • Steric Shielding: The puckered conformation of cyclobutane (butterfly shape) can sterically hinder the approach of the heme iron-oxo species to the

    
    -carbons, unlike the freely rotating methyl groups of a gem-dimethyl moiety [2].
    
Performance Metrics: A Representative Comparison

The following table summarizes typical shifts in physicochemical and metabolic properties when transitioning from a gem-dimethyl linker to a cyclobutane ring.

MetricGem-Dimethyl (

)
Cyclobutane (

)
Impact on Drug Design
Metabolic Liability High (Methyl hydroxylation)Low to Moderate (Ring oxidation)Stability: Cyclobutane often extends

.[1]
Conformation Flexible (Rotational freedom)Restricted (Puckered, ~25° fold)Selectivity: Rigidification can improve target binding entropy.
Lipophilicity (LogD) HighModerateSolubility: Lower LogD often improves aqueous solubility.
CYP Inhibition Low riskLow riskSafety: Generally clean, unlike reactive furan/thiophene rings.

Mechanistic Visualization: Metabolic Soft Spots

Understanding where the molecule breaks down is prerequisite to fixing it. The diagram below illustrates the divergent metabolic pathways between a gem-dimethyl substrate and its cyclobutane analogue.

MetabolicPathways cluster_0 Gem-Dimethyl Analog cluster_1 Cyclobutane Analog GD_Parent Gem-Dimethyl Parent (Exposed -CH3) GD_Metabolite Hydroxylated Product (-CH2OH) GD_Parent->GD_Metabolite CYP450 (Rapid w-Oxidation) Decision Metabolic Strategy: 'Tie-Back' Effect GD_Parent->Decision CB_Parent Cyclobutane Parent (Restricted Ring) CB_Metabolite Ring-Hydroxylated (Rare/Slow) CB_Parent->CB_Metabolite CYP450 (Steric Hindrance) Decision->CB_Parent Bioisosteric Replacement

Figure 1: The "Tie-Back" effect. Replacing the gem-dimethyl group (red) with a cyclobutane ring (green) removes the accessible methyl soft spots, forcing the enzyme to attack the more sterically hindered and electronically stable ring carbons.

Experimental Protocol: Assessing Stability

To objectively validate the stability of cyclobutane analogs, a standard Microsomal Stability Assay is insufficient if not paired with rigorous Metabolite Identification (MetID). The cyclobutane ring can undergo unique ring-opening or contraction events that standard monitoring might miss.

Phase 1: Microsomal Stability Assay (The Screen)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Control (e.g., Verapamil or Testosterone).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (50 µL).
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Phase 2: Reactive Metabolite Trapping (The Safety Check)

Cyclobutane rings, while stable, are strained.[2] In rare cases, CYP oxidation can lead to radical intermediates that trigger ring opening.

Protocol Modification:

  • Include GSH (Glutathione) or KCN (Potassium Cyanide) in a separate incubation arm.

  • Why? If the cyclobutane ring opens to form a reactive enone or aldehyde, it will form an adduct with GSH (+307 Da) or Cyanide (+27 Da).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) in MS/MS to confirm GSH adducts.

Decision Workflow & Data Interpretation

Use the following logic flow to interpret your stability data and decide on lead optimization strategies.

StabilityWorkflow Start Start: Cyclobutane Candidate Assay Run Microsomal Stability (Human & Species of Interest) Start->Assay Result_High High Clearance (CLint > 50 µL/min/mg) Assay->Result_High Result_Low Low Clearance (CLint < 10 µL/min/mg) Assay->Result_Low MetID Perform MetID (Soft Spot Analysis) Result_High->MetID Fix_Scaffold Strategy: Check Linkers/ Other Moieties Result_Low->Fix_Scaffold Verify Solubility RingOx Metabolite: Ring Hydroxylation (+16 Da) MetID->RingOx Major Pathway RingOpen Metabolite: Ring Opening (+GSH Adduct) MetID->RingOpen Minor Pathway Fix_Ring Strategy: Add Fluorine (F) to Ring (Block Metabolism) RingOx->Fix_Ring RingOpen->Fix_Ring Increase Sterics

Figure 2: Decision tree for interpreting metabolic stability data of cyclobutane derivatives. High clearance triggers MetID to distinguish between simple hydroxylation and ring instability.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC (PubMed Central). [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism. PMC (PubMed Central). [Link]

  • Evaluation of Intrinsic Clearance in Hepatocytes. Drug Metabolism and Disposition. [Link]

Sources

Validation

A Head-to-Head Comparison of Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted therapies for autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications, resh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications, reshaping the treatment paradigm for rheumatoid arthritis (RA). This guide provides a detailed head-to-head comparison of prominent JAK inhibitors, delving into their mechanisms, comparative efficacy, safety profiles, and the experimental methodologies crucial for their evaluation.

The Rise of JAK Inhibitors: A Mechanistic Overview

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses. By inhibiting JAKs, these small molecules effectively dampen this pro-inflammatory signaling cascade.

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have distinct but sometimes overlapping roles in mediating the signals of various cytokines. The first generation of JAK inhibitors, such as tofacitinib, were relatively non-selective, while newer agents have been developed with greater selectivity for specific JAK isoforms, aiming to improve safety and efficacy.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene Regulation inhibitor JAK Inhibitor inhibitor->jak Inhibition caption Figure 1. The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors. Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep1 Recombinant JAK Enzyme reaction Combine Enzyme, Substrate, ATP, and Inhibitor prep1->reaction prep2 Peptide Substrate prep2->reaction prep3 Inhibitor Dilution Series prep3->reaction incubation Incubate reaction->incubation detection Detect Phosphorylation incubation->detection data Calculate IC50 detection->data caption Figure 2. Workflow for an in vitro JAK kinase inhibition assay.

Caption: Figure 2. Workflow for an in vitro JAK kinase inhibition assay.

Clinical Efficacy Assessment in Rheumatoid Arthritis

In the clinical setting, standardized scoring systems are used to objectively measure disease activity and response to treatment.

The Clinical Disease Activity Index (CDAI):

The CDAI is a composite index used to assess disease activity in RA. It is calculated as a simple numerical sum of the following four components:

  • Tender Joint Count (TJC28): Number of tender joints out of 28.

  • Swollen Joint Count (SJC28): Number of swollen joints out of 28.

  • Patient's Global Assessment of Disease Activity (PGA): Patient's self-assessment of their overall disease activity on a 0-10 cm visual analog scale (VAS).

  • Provider's Global Assessment of Disease Activity (EGA): Physician's assessment of the patient's overall disease activity on a 0-10 cm VAS.

CDAI = TJC28 + SJC28 + PGA + EGA

The resulting score categorizes disease activity as follows:

  • Remission: ≤ 2.8

  • Low Disease Activity: > 2.8 to ≤ 10

  • Moderate Disease Activity: > 10 to ≤ 22

  • High Disease Activity: > 22

Concluding Remarks

The development of JAK inhibitors represents a significant advancement in the management of rheumatoid arthritis. While real-world evidence, such as that from the ANSWER cohort study, suggests comparable efficacy among several available agents, the choice of a specific inhibitor may be influenced by factors such as safety profile, dosing regimen, and individual patient characteristics. [1]Future research will continue to refine our understanding of the nuanced differences between these therapies, paving the way for more personalized treatment approaches. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this important class of therapeutic agents.

References

  • Mori, S., et al. (2023). Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. Rheumatology (Oxford). Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Cyclobutane Alkaloids: A Guide for Drug Discovery Professionals

Introduction: The Unique Chemical Architecture and Therapeutic Promise of Cyclobutane Alkaloids Cyclobutane alkaloids represent a fascinating and structurally diverse class of natural products characterized by the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Architecture and Therapeutic Promise of Cyclobutane Alkaloids

Cyclobutane alkaloids represent a fascinating and structurally diverse class of natural products characterized by the presence of a strained four-membered cyclobutane ring. This unique structural motif, often arising from photochemical [2+2] cycloadditions of monomeric precursors, imparts significant conformational rigidity and stereochemical complexity, making these compounds intriguing scaffolds for drug discovery.[1][2] Found in a wide array of organisms, from marine sponges to terrestrial plants, cyclobutane alkaloids have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide provides a comparative study of these biological activities, offering experimental data and mechanistic insights to aid researchers in the exploration and development of novel therapeutics derived from this unique chemical class.

Comparative Biological Activities of Selected Cyclobutane Alkaloids

To illustrate the therapeutic potential of cyclobutane alkaloids, this section presents a comparative analysis of the biological activities of representative compounds. The data is summarized in the table below, followed by a detailed discussion of each activity.

AlkaloidBiological ActivityAssayTarget/OrganismQuantitative Data (IC50/MIC)Source
Sceptrin AntimicrobialBroth MicrodilutionStaphylococcus aureus, Bacillus subtilis, Candida albicans, Pseudomonas aeruginosaMIC values not specified in the review, but noted as active.[5]
Piperarborenine C AnticancerMTT AssayP-388 (Murine Leukemia)< 4 µg/mL[6]
Piperarborenine D AnticancerMTT AssayP-388 (Murine Leukemia)< 4 µg/mL[6]
Piperarborenine E AnticancerMTT AssayP-388 (Murine Leukemia)< 4 µg/mL[6]
Piperarborenine C AnticancerMTT AssayHT-29 (Human Colon Carcinoma)< 4 µg/mL[6]
Piperarborenine D AnticancerMTT AssayHT-29 (Human Colon Carcinoma)< 4 µg/mL[6]
Piperarborenine E AnticancerMTT AssayHT-29 (Human Colon Carcinoma)< 4 µg/mL[6]
Piperarborenine C AnticancerMTT AssayA549 (Human Lung Carcinoma)< 4 µg/mL[6]
Piperarborenine D AnticancerMTT AssayA549 (Human Lung Carcinoma)< 4 µg/mL[6]
Piperarborenine E AnticancerMTT AssayA549 (Human Lung Carcinoma)< 4 µg/mL[6]
Piperine Anti-inflammatoryCarrageenan-induced paw edemaRatsSignificant inhibition of edema[7]
Piperine Anti-inflammatoryCOX-1/COX-2 InhibitionIn vitro enzyme assaySelective COX-2 inhibition[8][9]

*Note: Piperine is a monomeric precursor to some dimeric cyclobutane alkaloids of the Piper genus and is included here to illustrate the anti-inflammatory potential within this broader class of compounds.

Antimicrobial Activity: The Case of Sceptrin

Sceptrin, a dimeric pyrrole-imidazole alkaloid isolated from the marine sponge Agelas sceptrum, stands out for its notable antimicrobial properties.[5] It exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Mechanism of Action

The antimicrobial action of sceptrin is multifaceted. At its minimum inhibitory concentration (MIC), it demonstrates a bacteriostatic effect on Escherichia coli, primarily by slightly inhibiting RNA synthesis.[4] This is achieved through interference with the function of bacterial RNA polymerase. At concentrations above the MIC, sceptrin becomes bactericidal, causing disruption of the cell membrane in both prokaryotic and eukaryotic cells, leading to the leakage of intracellular components.[4]

Sceptrin Sceptrin RNAP Bacterial RNA Polymerase Sceptrin->RNAP Inhibits Membrane Cell Membrane Sceptrin->Membrane Disrupts RNA RNA Synthesis RNAP->RNA Disruption Membrane Disruption Membrane->Disruption Death Bacterial Cell Death RNA->Death Leakage Ion Leakage Disruption->Leakage Leakage->Death

Caption: Proposed antimicrobial mechanism of Sceptrin.

Anticancer Activity: The Potency of Piperarborenines

A number of cyclobutane alkaloids isolated from plants of the Piper genus, such as piperarborenines C, D, and E, have demonstrated significant cytotoxic activity against various cancer cell lines.[6] Notably, these compounds exhibit potent activity against murine leukemia (P-388), human colon carcinoma (HT-29), and human lung carcinoma (A549) cells, with IC50 values consistently below 4 µg/mL.[6]

Plausible Mechanism of Action: Induction of Apoptosis

While specific mechanistic studies on piperarborenines are limited, the anticancer activity of structurally related piperine amides suggests a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Piperarborenines Piperarborenines ROS Reactive Oxygen Species (ROS) Piperarborenines->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)cyclobutanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 3-(Aminomethyl)cyclobutanol hydrochloride in a laboratory setting. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 3-(Aminomethyl)cyclobutanol hydrochloride in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your research.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Aminomethyl)cyclobutanol hydrochloride was found in the available resources. The following guidance is synthesized from the safety profiles of structurally similar compounds, including cyclobutanol and other aminomethyl hydrochloride salts. A thorough, site-specific risk assessment should be conducted before handling this compound.

Hazard Assessment and Risk Mitigation

While a definitive hazard profile for 3-(Aminomethyl)cyclobutanol hydrochloride is not available, we can infer potential risks based on its chemical structure. The cyclobutanol moiety suggests potential flammability, while the aminomethyl group and hydrochloride salt indicate that the compound may be a skin and eye irritant, and potentially harmful if ingested or inhaled. Therefore, a cautious approach is paramount.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar amine hydrochloride compounds can cause irritation upon contact.[1]

  • Respiratory Irritation: As a solid, inhalation of dust particles could irritate the respiratory tract.[2][3]

  • Flammability: The parent alcohol, cyclobutanol, is a flammable liquid.[4][5] While the hydrochloride salt is a solid and likely less flammable, this potential hazard should not be entirely dismissed, especially when handling the material near ignition sources.

  • Toxicity: The toxicological properties have not been thoroughly investigated.[3] As with any novel compound, it should be treated as potentially toxic.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is a critical control measure to minimize exposure.[6][7] All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Recommended PPE for Handling 3-(Aminomethyl)cyclobutanol hydrochloride
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles.[4][5]Nitrile gloves (double-gloving recommended). Change gloves every 30-60 minutes or immediately if contaminated.[7]Laboratory coat.If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[2][8]
Conducting reactions and transfers Chemical safety goggles. A face shield may be necessary if there is a splash hazard.Nitrile gloves. Consider gloves with longer cuffs that can be tucked into the sleeves of the lab coat.[7]Laboratory coat. A PVC apron may be worn over the lab coat for added protection during larger-scale operations.[4]Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Handling spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a lab coat.[4]A full face-piece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[3]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a standardized workflow is crucial for minimizing risk and ensuring the integrity of your experiments.

Workflow for Handling 3-(Aminomethyl)cyclobutanol hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. react Perform Reaction in Fume Hood dissolve->react 5. decontaminate Decontaminate Glassware and Surfaces react->decontaminate 6. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. dispose Dispose of Waste in Labeled Containers doff_ppe->dispose 8.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.